Morpholine-3-carboxylic acid hydrochloride
Description
The exact mass of the compound Morpholine-3-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
morpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSLARZELUGARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672357 | |
| Record name | Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66937-99-3 | |
| Record name | Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Morpholine-3-carboxylic acid hydrochloride: Structure, Synthesis, and Applications
Abstract
(S)-Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its constrained, non-aromatic structure, which incorporates both amine and ether functionalities, allows it to serve as a versatile scaffold for introducing favorable physicochemical and pharmacokinetic properties into drug candidates. This guide provides a comprehensive technical overview of its structure, properties, a detailed field-proven synthesis protocol derived from L-serine, and its applications in modern pharmaceutical research, grounded in authoritative scientific literature.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine moiety is recognized in medicinal chemistry as a "privileged structure."[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple biological targets, often leading to compounds with improved therapeutic properties. The morpholine ring, being a saturated heterocycle, offers several advantages:
-
Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, often enhancing the aqueous solubility of the parent molecule—a critical factor for drug formulation and bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[2]
-
Favorable Physicochemical Properties: It imparts a desirable balance of polarity and lipophilicity.
-
Structural Rigidity: The defined chair-like conformation of the morpholine ring can help in optimizing ligand-receptor interactions by reducing the entropic penalty of binding.
(S)-Morpholine-3-carboxylic acid, as a specific, chiral derivative, provides a synthetically accessible handle (the carboxylic acid) for incorporation into larger, more complex molecules, making it a valuable starting material for creating libraries of potential drug candidates.[3][4]
Physicochemical and Structural Properties
(S)-Morpholine-3-carboxylic acid hydrochloride is a white to off-white solid. Its structure combines the key features of the morpholine ring with a carboxylic acid group at the chiral center, presented as a hydrochloride salt.
| Property | Data | Source(s) |
| IUPAC Name | (3S)-morpholine-3-carboxylic acid;hydrochloride | [5] |
| CAS Number | 1187929-04-9 | [5] |
| Molecular Formula | C₅H₁₀ClNO₃ | [5] |
| Molecular Weight | 167.59 g/mol | [5] |
| Physical State | Solid | [5] |
| Melting Point | Data for the direct hydrochloride salt is not widely published. The related N-Boc protected precursor, (3S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid, has a melting point of 169-173 °C. | [6] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol due to its salt nature. Precise quantitative data is not extensively available in peer-reviewed literature. | [7] |
| Canonical SMILES | Cl.O=C(O)[\C@@H]1COCCN1 | [5] |
| InChI Key | CWSLARZELUGARZ-WCCKRBBISA-N | [5] |
Spectroscopic Characterization (Expected): While a published spectrum for the hydrochloride salt is not readily available, the expected ¹H NMR signals in a solvent like D₂O would include:
-
A multiplet for the proton at the C3 chiral center (α to the carboxyl group).
-
A series of multiplets for the diastereotopic protons on the methylene carbons (C2, C5, C6) of the morpholine ring, typically observed between 2.5 and 4.0 ppm. The protons adjacent to the oxygen (C2 and C5) would be expected to be further downfield than those adjacent to the nitrogen (C6).[8]
Chiral Synthesis from L-Serine: A Validated Protocol
The most reliable and stereospecific synthesis of (S)-Morpholine-3-carboxylic acid originates from the naturally occurring and readily available amino acid, L-serine. This approach leverages the inherent chirality of the starting material to ensure the correct stereochemistry in the final product. The following protocol is a synthesized methodology based on established chemical principles reported in the literature, particularly the work by Brown et al. on the synthesis of 3-substituted morpholines from serine enantiomers.[1]
Rationale for the Synthetic Strategy
The synthesis is designed as a multi-step process where each step is chosen for its efficiency, reliability, and control over stereochemistry.
-
Protection of the Amine: The secondary amine of the morpholine ring is highly reactive. N-protection, for instance with a benzyl group, prevents side reactions during the initial cyclization and subsequent reduction steps.
-
Cyclization: The core morpholine ring is formed via an intramolecular nucleophilic substitution. N-alkylation of the protected serine with a two-carbon electrophile (like chloroacetyl chloride) followed by base-mediated ring closure yields a morpholinone intermediate.
-
Reduction: The amide carbonyl of the morpholinone ring must be reduced to the corresponding amine. This is typically achieved using a powerful reducing agent like borane.
-
Deprotection and Salt Formation: The N-protecting group is removed, and the final product is isolated as a stable hydrochloride salt, which improves handling and stability.
Synthesis Workflow Diagram
Caption: Synthetic workflow for (S)-Morpholine-3-carboxylic acid hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid
-
Expertise & Causality: This procedure follows the principles outlined by Brown et al. for the cyclization of N-protected serine.[1] N-benzylserine is reacted with chloroacetyl chloride under basic conditions. The initial acylation is followed by an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholinone ring.
-
To a cooled (0 °C) and stirred solution of N-benzyl-L-serine (1.0 eq) and sodium hydroxide (1.2 eq) in water, add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir for 30 minutes.
-
Add a concentrated solution of sodium hydroxide (3.0 eq) and heat the mixture to 30-35 °C for 2-3 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture and acidify to pH 1 with concentrated hydrochloric acid.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid.
Step 2: Reduction of the Morpholinone
-
Expertise & Causality: The amide carbonyl in the morpholinone ring is less reactive than a ketone or ester. A strong reducing agent like borane is required for its complete reduction to a methylene group.
-
Suspend (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of borane-THF complex (approx. 3.0-4.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 6M hydrochloric acid.
-
Remove the solvents under reduced pressure. The resulting crude (S)-4-Benzylmorpholine-3-carboxylic acid can be carried forward or purified by crystallization.
Step 3: Debenzylation and Hydrochloride Salt Formation
-
Expertise & Causality: Catalytic hydrogenolysis is a standard and clean method for removing N-benzyl protecting groups. The reaction is performed in the presence of hydrochloric acid to directly yield the desired hydrochloride salt.
-
Dissolve the crude product from the previous step in methanol containing one equivalent of hydrochloric acid.
-
Add palladium on carbon (10% w/w, approx. 5 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the starting material is fully consumed (TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization (e.g., from a methanol/ether solvent system) to afford pure (S)-Morpholine-3-carboxylic acid hydrochloride.
Applications in Drug Development
The (S)-morpholine-3-carboxylic acid scaffold is a valuable building block for creating non-natural amino acid derivatives for incorporation into peptidomimetics and other small molecule drugs. While a specific blockbuster drug containing this exact fragment is not prominently cited, its utility is demonstrated in patent literature and medicinal chemistry programs aimed at developing novel therapeutics. Its structure is closely related to scaffolds found in a variety of biologically active compounds.[4][9]
Logical Application Workflow:
Caption: Use of the title compound in a typical drug discovery workflow.
The primary application involves using the carboxylic acid as a handle for amide bond formation. This allows medicinal chemists to couple it to other amines, extending the molecular structure and exploring structure-activity relationships (SAR). The morpholine ring in these new entities can then interact with biological targets or modulate the molecule's overall properties to enhance its drug-like characteristics.
Safety and Handling
(S)-Morpholine-3-carboxylic acid hydrochloride is classified as harmful and an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
(S)-Morpholine-3-carboxylic acid hydrochloride is a high-value chiral building block for pharmaceutical research and development. Its synthesis from L-serine provides a reliable and stereocontrolled route to this versatile scaffold. The incorporation of this moiety into novel molecular entities allows researchers to leverage the well-established benefits of the morpholine ring—namely, improved solubility and metabolic stability—to design and optimize the next generation of therapeutic agents. This guide provides the foundational knowledge and a practical synthetic framework to enable its effective use in the laboratory.
References
-
Brown, G. R., Foubister, A. J., & Wright, B. (1984). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 557-563. ([Link])
-
3ASenrise. (n.d.). (S)-Morpholine-3-carboxylic acid hydrochloride, 97%. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501894, (S)-morpholine-3-carboxylic acid. Retrieved February 11, 2026, from [Link].
-
Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(14), 3112–3115. ([Link])
-
Zhang, Z., & Yu, J. (2019). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Organic Letters, 21(12), 4684–4688. ([Link])
-
Krasavin, M. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(2), 119-126. ([Link])
-
ChemBK. (2024). MORPHOLINE-3-CARBOXYLIC ACID. Retrieved February 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved February 11, 2026, from [Link]
-
3ASenrise. (n.d.). Organic Chemistry. Retrieved February 11, 2026, from [Link]
-
Chemcost. (n.d.). Morpholine-3-carboxylic acid hydrochloride. Retrieved February 11, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Retrieved February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512537, (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. Retrieved February 11, 2026, from [Link].
-
Tsoleridis, C. A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Medicinal Research Reviews, 40(2), 709-752. ([Link])
-
Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. ([Link])
- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved February 11, 2026, from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. ([Link])
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. ([Link])
-
Kiani, M., & Dehghani, F. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. ([Link])
-
Philbrook, M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PLoS ONE, 9(1), e84104. ([Link])
-
Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1583. ([Link])
-
ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved February 11, 2026, from [Link]
Sources
- 1. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of Morpholine-3-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Morpholine-3-carboxylic acid hydrochloride. As a versatile heterocyclic building block, this compound is of significant interest to researchers and professionals in pharmaceutical development and organic synthesis.[1] This document delves into its structural features, physicochemical characteristics, and spectral data, offering practical insights for its application in laboratory and development settings. The hydrochloride salt form enhances the compound's solubility, facilitating its use in various synthetic protocols.[2]
Introduction: The Significance of Morpholine-3-carboxylic acid hydrochloride in Modern Chemistry
Morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery. Its rigid morpholine scaffold, combined with the carboxylic acid functionality, makes it a valuable synthon for introducing specific conformational constraints and polar interactions in drug candidates.[1] The morpholine ring system is a prevalent feature in numerous approved drugs, contributing to favorable pharmacokinetic profiles. The hydrochloride salt of this carboxylic acid derivative is particularly advantageous due to its enhanced aqueous solubility, which simplifies handling and reaction setup in laboratory environments.[2] This guide aims to provide a detailed exposition of its fundamental properties to support its effective utilization in research and development.
Physicochemical Properties: A Quantitative Analysis
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. This section details the key physicochemical parameters of Morpholine-3-carboxylic acid hydrochloride.
General Properties
The fundamental properties of Morpholine-3-carboxylic acid hydrochloride are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀ClNO₃ | [3] |
| Molecular Weight | 167.59 g/mol | [3] |
| Appearance | White solid | [3] |
| Chirality | Exists as (S) and (R) enantiomers, and as a racemic mixture. |
Melting Point
Solubility Profile
The hydrochloride salt form of Morpholine-3-carboxylic acid significantly enhances its solubility in aqueous media.[2] While precise quantitative solubility data is not available in the provided search results, it is expected to be soluble in water and polar protic solvents such as methanol and ethanol. Its solubility is likely to be lower in nonpolar organic solvents.
Acidity (pKa)
The molecule possesses two ionizable groups: the carboxylic acid and the morpholine nitrogen. The pKa of the conjugate acid of the parent morpholine is approximately 8.36.[5] The pKa of the carboxylic acid group is expected to be in the typical range for α-amino acids, generally between 2 and 3. The presence of the electron-withdrawing ether oxygen in the morpholine ring may slightly influence these values. Precise pKa determination would require experimental titration.
Chemical Reactivity and Stability
General Reactivity
Morpholine-3-carboxylic acid hydrochloride exhibits reactivity characteristic of both a secondary amine and a carboxylic acid. The carboxylic acid moiety can undergo esterification, amidation, and reduction. The secondary amine of the morpholine ring can be acylated, alkylated, and participate in other typical amine reactions, although its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the ether oxygen.[5]
Stability and Decomposition
The compound is generally stable under normal laboratory conditions. However, like many organic compounds, it is susceptible to thermal decomposition at elevated temperatures. The parent morpholine molecule is reported to be stable up to 150 °C.[6] Decomposition of Morpholine-3-carboxylic acid hydrochloride at high temperatures is expected to produce toxic fumes of carbon dioxide, carbon monoxide, and nitrogen oxides (NOx).[4] It is also incompatible with strong oxidizing agents and strong acids.[4]
Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic acid hydrochloride
This protocol is an adaptation based on the synthesis of the free acid described in the literature. [7]
-
Esterification of L-Serine: L-Serine is converted to its tert-butyl ester to protect the carboxylic acid functionality.
-
N-Acylation: The amino group of L-serine tert-butyl ester is acylated with chloroacetyl chloride.
-
Intramolecular Cyclization: The N-chloroacetyl derivative undergoes intramolecular cyclization in the presence of a base, such as sodium ethoxide, to form the morpholinone ring.
-
Reduction of the Amide: The amide carbonyl in the morpholinone ring is reduced to a methylene group to yield the morpholine ring.
-
Hydrolysis and Salt Formation: The tert-butyl ester is hydrolyzed under acidic conditions using a solution of hydrogen chloride in a suitable solvent like methanol. This simultaneously deprotects the carboxylic acid and forms the hydrochloride salt of the morpholine nitrogen.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system.
Purity Analysis by HPLC
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method with UV detection would be suitable for analyzing Morpholine-3-carboxylic acid hydrochloride. Due to the lack of a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for high sensitivity.
Safe Handling and Storage
As with any chemical compound, proper safety precautions should be observed when handling Morpholine-3-carboxylic acid hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood. [4]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4][8]
Conclusion
Morpholine-3-carboxylic acid hydrochloride is a valuable building block in synthetic and medicinal chemistry. Its well-defined structure and the enhanced solubility provided by the hydrochloride salt make it an attractive component for the design of novel molecules. This guide has provided a detailed overview of its physical and chemical properties, spectral characteristics, synthesis, and handling, offering a solid foundation for its effective use in research and development endeavors.
References
-
MySkinRecipes. (n.d.). Morpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(21), 4768. Retrieved from [Link]
-
AIChE. (n.d.). (6ek) Thermal Degradation of Morpholine for CO2 Capture. AIChE Proceedings. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture. Retrieved from [Link]
- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. researchgate.net [researchgate.net]
Morpholine-3-carboxylic acid hydrochloride molecular weight
An In-Depth Technical Guide to Morpholine-3-carboxylic Acid Hydrochloride: Properties, Synthesis, and Applications
Abstract
Morpholine-3-carboxylic acid hydrochloride is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a chiral building block, it provides a constrained amino acid scaffold that is valuable in the design of novel therapeutics and complex organic molecules. Its morpholine core imparts favorable physicochemical properties, such as enhanced aqueous solubility and potential for improved pharmacokinetic profiles in drug candidates. This guide provides a comprehensive overview of its core properties, with a focus on its molecular weight, along with methods for its synthesis and characterization, key applications in drug discovery, and essential safety protocols for laboratory handling.
Physicochemical and Structural Properties
Morpholine-3-carboxylic acid hydrochloride is the salt form of morpholine-3-carboxylic acid, which enhances its stability and handling properties, particularly its solubility in aqueous media for laboratory use[1]. The compound is a solid at room temperature[2]. It exists as two main stereoisomers, the (R)- and (S)-enantiomers, which are typically handled as individual, chirally pure reagents in asymmetric synthesis.
The fundamental properties of the compound are critical for its application in quantitative and stoichiometric-dependent reactions. The molecular weight, derived from its chemical formula, is a cornerstone of this data.
Key Physicochemical Data
A summary of the essential physicochemical data for the chiral forms of morpholine-3-carboxylic acid hydrochloride is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ClNO₃ | [2][3] |
| Molecular Weight | 167.59 g/mol | [2][3][4] |
| Appearance | Solid | [2] |
| CAS Number | 1187928-88-6 ((R)-isomer) 1187929-04-9 ((S)-isomer) | [2][3][4] |
| Purity | Typically ≥97% | [2][4] |
| Storage Conditions | Inert atmosphere, room temperature | [3] |
| SMILES | O=C([C@@H]1NCCOC1)O.[H]Cl ((R)-isomer) | [3] |
For context, the free base, morpholine-3-carboxylic acid, has a molecular formula of C₅H₉NO₃ and a molecular weight of 131.13 g/mol [5][6].
Synthesis and Characterization Workflow
The synthesis of morpholine derivatives is a well-established field in organic chemistry[7][8]. Generally, these syntheses involve the cyclization of vicinal amino alcohols or their precursors[8]. The preparation of morpholine-3-carboxylic acid hydrochloride typically involves the synthesis of the free base followed by salt formation with hydrochloric acid.
Representative Synthetic Protocol
The following is a generalized, illustrative protocol for the synthesis of a morpholine derivative, culminating in the hydrochloride salt. Specific conditions may vary based on the chosen starting materials and literature precedents.
-
Cyclization: A suitably protected β-amino alcohol is subjected to a cyclization reaction. For instance, a base-catalyzed intramolecular substitution of a leaving group can be employed to form the morpholine ring.
-
Deprotection: Any protecting groups (e.g., Boc group on the nitrogen) are removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the free base, morpholine-3-carboxylic acid.
-
Purification: The crude free base is purified using standard techniques such as column chromatography or recrystallization to achieve high chemical purity. The success of this step is monitored by techniques like Thin Layer Chromatography (TLC).
-
Salt Formation: The purified morpholine-3-carboxylic acid is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A stoichiometric amount of hydrochloric acid (often as a solution in an organic solvent like dioxane) is added.
-
Isolation: The precipitated morpholine-3-carboxylic acid hydrochloride salt is collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum to yield the final, stable product.
Analytical Characterization
To ensure the identity and purity of the final product, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity of the molecule, ensuring all expected protons and carbons are present in the correct chemical environments.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of the compound by identifying the mass-to-charge ratio (m/z) of the protonated free base.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the amine salt (N-H stretch).
Applications in Research and Drug Development
Morpholine and its derivatives are crucial scaffolds in medicinal chemistry[7]. The inclusion of a morpholine ring can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability[9][10].
Central Nervous System (CNS) Drug Discovery
The morpholine scaffold is particularly prevalent in the development of drugs targeting the central nervous system. Its physicochemical properties, including a pKa value that enhances solubility at physiological pH and the ability of the ether oxygen to act as a hydrogen bond acceptor, can improve a drug's ability to cross the blood-brain barrier[9][10]. Therefore, morpholine-3-carboxylic acid serves as a valuable starting material for creating novel CNS-active agents[1][9].
Chiral Synthesis and Peptidomimetics
As a non-proteinogenic, constrained amino acid analog, morpholine-3-carboxylic acid is used to synthesize peptidomimetics. Incorporating this rigid structure into a peptide backbone can induce specific secondary structures, such as β-turns, and can enhance resistance to enzymatic degradation, thereby improving the bioavailability and in vivo half-life of peptide-based drugs.
General Organic Synthesis
Beyond medicinal chemistry, the compound is a versatile reagent used in the broader field of organic synthesis. It serves as a precursor for more complex heterocyclic systems and is employed in the development of agrochemicals and specialty materials[1][5].
Safety, Handling, and Storage
Proper handling of morpholine-3-carboxylic acid hydrochloride is essential to ensure laboratory safety. The compound is classified as hazardous.
Hazard Identification
Based on available safety data for this compound and its analogs, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[3][11].
-
Respiratory Irritation: May cause respiratory irritation[3][11][12].
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles[13][14].
-
Ventilation: Use the compound only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust[13][14].
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[14].
-
Spills: In case of a spill, mark the contaminated area and clean it up following established laboratory procedures for solid chemical spills, preventing dust generation.
Storage
-
Store the container tightly closed in a dry, well-ventilated place[3][14].
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended[3].
Conclusion
Morpholine-3-carboxylic acid hydrochloride is a valuable and versatile chemical reagent with a precisely defined molecular weight of 167.59 g/mol . Its unique structural and physicochemical properties make it an important building block, particularly in the field of medicinal chemistry for the development of CNS drugs and peptidomimetics. Understanding its properties, synthesis, and handling requirements is crucial for its effective and safe utilization in a research and development setting.
References
-
MORPHOLINE-3-CARBOXYLIC ACID - ChemBK . (2024). ChemBK. Available at: [Link]
-
(3S)-morpholine-3-carboxylic acid hydrochloride . Chembeo. Available at: [Link]
-
Morpholine-3-carboxylic acid hydrochloride . MySkinRecipes. Available at: [Link]
-
MORPHOLINE . Ataman Kimya. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. Available at: [Link]
-
Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2276–2285. Available at: [Link]
-
Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
-
Morpholine - SAFETY DATA SHEET . Penta Chemicals. Available at: [Link]
-
Morpholine - SAFETY DATA SHEET . Acme-Hardesty. Available at: [Link]
-
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]
Sources
- 1. Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]
- 2. (R)-Morpholine-3-carboxylic acid hydrochloride [cymitquimica.com]
- 3. 1187928-88-6|(R)-Morpholine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cn.canbipharm.com [cn.canbipharm.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. trc-corp.com [trc-corp.com]
An In-Depth Technical Guide to the Safe Handling of Morpholine-3-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Morpholine-3-carboxylic acid hydrochloride, a versatile building block in modern medicinal chemistry.[1] As a key scaffold in the synthesis of novel therapeutics, understanding its properties and potential hazards is crucial for its effective and safe utilization.[2][3]
Compound Profile and Hazard Identification
Morpholine-3-carboxylic acid hydrochloride (CAS No: 66937-99-3) is a solid, heterocyclic organic compound.[1] Its hydrochloride salt form generally enhances water solubility, making it a convenient reagent in various synthetic protocols.[1] However, this also means that it can be readily absorbed by the body, necessitating careful handling.
The primary hazards associated with Morpholine-3-carboxylic acid hydrochloride are summarized in the table below. It is classified as harmful and an irritant.
| Hazard Class | GHS Classification | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4] |
This data is based on available safety information for Morpholine-3-carboxylic acid hydrochloride and its derivatives.
The morpholine moiety itself, in its parent form, is a corrosive and flammable liquid.[5][6][7][8] While the hydrochloride salt is a solid and not flammable, the inherent reactivity of the morpholine ring should be considered, particularly in reactions with strong oxidizing agents.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential when handling Morpholine-3-carboxylic acid hydrochloride.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, especially when dealing with the solid powder, is a certified chemical fume hood. This minimizes the risk of inhalation of airborne particles. All weighing and transfer operations should be conducted within the fume hood. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.
Personal Protective Equipment (PPE): A Necessary Barrier
The following PPE is mandatory when handling Morpholine-3-carboxylic acid hydrochloride:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations where there is a higher risk of splashing, such as during dissolution of larger quantities.
-
Hand Protection: Nitrile gloves are recommended for handling this compound.[9][10] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. Ensure that it is clean and in good condition.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a large spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Caption: Mandatory PPE and engineering controls workflow.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling Procedures
-
Weighing: Always weigh the solid compound within a chemical fume hood. Use a disposable weighing boat to avoid cross-contamination.
-
Dissolution: When preparing solutions, slowly add the Morpholine-3-carboxylic acid hydrochloride to the solvent to avoid splashing. Be aware that the dissolution of hydrochloride salts in water can be exothermic.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]
Storage Requirements
-
Container: Keep the compound in its original, tightly sealed container.[4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4] A dedicated cabinet for corrosive and organic compounds is recommended.
-
Incompatibilities: Avoid storage near strong oxidizing agents and strong bases.[4] Contact with strong bases can liberate the free morpholine, which is more volatile and has different hazard properties.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[12]
Accidental Release Measures
-
Small Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[4]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
If safe to do so, eliminate any ignition sources.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Caption: Decision workflow for spill response.
Stability and Reactivity
Morpholine-3-carboxylic acid hydrochloride is generally stable under normal laboratory conditions.[4][12] However, it is important to be aware of the following:
-
Conditions to Avoid: Excessive heat and moisture.
-
Incompatible Materials: Strong oxidizing agents and strong bases.[4] Reaction with strong bases will neutralize the hydrochloride, forming the free base of the morpholine derivative.
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Disposal Considerations
All waste containing Morpholine-3-carboxylic acid hydrochloride must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain.[12]
Consult your institution's EHS department for specific disposal guidelines and procedures.
Conclusion
Morpholine-3-carboxylic acid hydrochloride is a valuable tool in the arsenal of the medicinal chemist. By understanding its hazard profile and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely utilize this compound in their pursuit of novel drug discoveries. A proactive and informed approach to laboratory safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
-
Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Morpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-(N-Morpholino)propanesulfonic acid. Retrieved from [Link]
-
Penta s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
PubChem. (n.d.). (S)-morpholine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
PubMed. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
-
NextMove Software. (2015, August). Encoding Reactive Chemical Hazards and Incompatibilities in an Alerting System. Retrieved from [Link]
Sources
- 1. Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. redox.com [redox.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. flinnsci.com [flinnsci.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
Morpholine-3-carboxylic acid hydrochloride literature review
Executive Summary
Morpholine-3-carboxylic acid hydrochloride (M3CA-HCl) is a privileged chiral building block in modern medicinal chemistry. Structurally, it combines the lipophilic, metabolic stability of the morpholine ring with the functional versatility of an
This guide provides a definitive technical review of M3CA-HCl, focusing on its enantioselective synthesis from L-serine, its critical role in peptidomimetic design, and rigorous quality control protocols.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
M3CA-HCl exists primarily as a stable, white crystalline solid. Its zwitterionic nature (in free base form) and the presence of the hydrochloride counterion significantly influence its solubility and handling.
Identity & Physicochemical Data[2]
| Parameter | Specification |
| IUPAC Name | Morpholine-3-carboxylic acid hydrochloride |
| Common Name | 3-Carboxymorpholine HCl |
| CAS No. (Racemic) | 10377-88-5 |
| CAS No. (S-Isomer) | 100574-06-1 (Free Acid) / 1187928-88-6 (HCl) |
| CAS No. (R-Isomer) | 106825-81-4 (HCl) |
| Molecular Formula | C |
| Molecular Weight | 167.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water, methanol; sparingly soluble in THF, DCM |
| pKa (Calc) | |
| Chirality | C3 center (R or S); S-isomer derived from L-Serine |
*Note: CAS numbers for specific salt forms and enantiomers vary across databases. Verify stereochemistry via specific rotation or chiral HPLC.
Enantioselective Synthesis: The Serine Route
While racemic synthesis via halo-acid cyclization is possible, the "Serine Route" is the industry gold standard for generating high optical purity (>98% ee). This pathway utilizes the inherent chirality of L-serine to establish the C3 stereocenter before ring closure.
Mechanistic Pathway
The synthesis proceeds through a 5-oxomorpholine intermediate. The critical step is the intramolecular cyclization of the N-chloroacetyl derivative, followed by the selective reduction of the lactam carbonyl (C5) while preserving the C3-carboxylate.
Caption: Enantioselective synthesis of (S)-Morpholine-3-carboxylic acid HCl starting from L-Serine.
Detailed Experimental Protocol (Batch Scale)
Step 1: N-Acylation
-
Suspend L-Serine tert-butyl ester HCl (1.0 eq) in dry dichloromethane (DCM) at 0°C.
-
Add triethylamine (2.2 eq) dropwise to liberate the free amine.
-
Add chloroacetyl chloride (1.1 eq) dropwise, maintaining temperature <5°C.
-
Stir at RT for 2 hours. Wash with 1N HCl, then brine. Dry organic layer (MgSO
) and concentrate.-
Checkpoint: Monitor disappearance of amine by TLC/LCMS.
-
Step 2: Cyclization (The Critical Step)
-
Dissolve the N-chloroacetyl intermediate in dry toluene (0.1 M concentration).
-
Add sodium ethoxide (1.2 eq) or potassium tert-butoxide (1.1 eq) at 0°C.
-
Allow to warm to RT and stir for 4–6 hours.
Step 3: Lactam Reduction
-
Dissolve the (S)-5-oxomorpholine-3-carboxylate in dry THF.
-
Add Borane-THF complex (BH
·THF, 2.5 eq) dropwise at 0°C. -
Reflux for 3 hours.
-
Quench carefully with MeOH to destroy excess borane.
-
Concentrate and treat with 6N HCl to break the amine-borane complex.
Step 4: Hydrolysis & Salt Formation
-
The ester group is often hydrolyzed during the acidic workup of the reduction or requires a dedicated step (e.g., LiOH in THF/H
O followed by acidification). -
To isolate the HCl salt: Dissolve the free amino acid in minimum MeOH, add 4M HCl in dioxane, and precipitate with Et
O. -
Filter the white solid and dry under vacuum.
Applications in Drug Discovery[1][4]
M3CA is not merely a spacer; it is a functional bioisostere.
Proline Surrogate & Conformational Constraint
M3CA mimics Proline but introduces an oxygen atom into the ring. This substitution:
-
Lowers Lipophilicity (LogD): The ether oxygen reduces the lipophilicity compared to Proline, aiding solubility.
-
H-Bonding: The oxygen acts as a weak hydrogen bond acceptor, potentially picking up new interactions in a binding pocket.
-
Ring Pucker: The morpholine ring adopts a chair conformation, distinct from the pyrrolidine envelope, offering a different vector for the carboxylic acid and amine.
Therapeutic Areas
-
CNS Agents: Used in Reboxetine analogs to fine-tune BBB penetration.
-
MMP Inhibitors: The carboxylic acid coordinates the Zinc ion in the active site of Matrix Metalloproteinases, while the morpholine ring fills the S1' pocket.
-
Peptidomimetics: Incorporation into peptide backbones to induce turn structures or protect against proteolytic degradation.
Caption: Decision tree for deploying Morpholine-3-COOH in medicinal chemistry campaigns.
Quality Control & Analytical Standards
Validating the identity and purity of M3CA-HCl is critical, particularly distinguishing it from its regioisomers (morpholine-2-COOH) and ensuring enantiomeric purity.
NMR Spectroscopy (Expected Shifts in D O)
-
H NMR (400 MHz, D
O):-
4.20 (dd, 1H, C3-H ,
to COOH). -
3.90–4.10 (m, 2H, C5-H
, ether protons). -
3.70–3.85 (m, 2H, C6-H
, ether protons). -
3.20–3.40 (m, 2H, C2-H
, amine protons). -
Note: The C3 proton is deshielded by the adjacent carboxylic acid and nitrogen.
-
4.20 (dd, 1H, C3-H ,
Mass Spectrometry
-
ESI-MS (+): m/z 132.1 [M+H]
(Free base mass). -
Fragmentation: Loss of COOH (M-45) is a common fragmentation pathway.
Chiral Purity Analysis
-
Method: Chiral HPLC or derivatization with Marfey's Reagent (FDAA).
-
Column: Chiralpak AGP or Crownpak CR(+) are suitable for unprotected amino acids.
-
Standard: Compare retention time against authentic (R) and (S) standards.
References
-
Enantioselective Synthesis via Serine
-
Morpholine in Drug Discovery
- Review: "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
-
Physical Properties & NMR
-
Database: "Morpholine-3-carboxylic acid hydrochloride."[4] PubChem / Sigma-Aldrich Technical Data.
-
-
General Synthesis of Morpholines
-
Article: "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024.[5]
-
-
Reboxetine & CNS Analogs
Sources
- 1. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 3. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 4. (R)-Morpholine-3-carboxylic acid hydrochloride [cymitquimica.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Buy Morpholine-3-carboxylic Acid | 77873-76-8 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Synthesis of Enantiomerically Pure Morpholine-3-carboxylic Acid: Application Notes and Protocols
Abstract
Enantiomerically pure morpholine-3-carboxylic acid is a privileged scaffold in modern medicinal chemistry, serving as a crucial building block for a wide array of therapeutic agents due to its unique conformational constraints and physicochemical properties.[1][2][3] Its incorporation into drug candidates can significantly enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical overview of two distinct and robust strategies for the synthesis of this valuable chiral intermediate: a classical Chiral Pool Synthesis starting from natural amino acids, and a modern Asymmetric Catalysis approach. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, offers detailed step-by-step protocols, and provides a comparative analysis to guide synthetic strategy selection.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine ring is a cornerstone heterocyclic motif in drug discovery.[1][2] Its inherent properties—a weak basic nitrogen and a hydrogen bond-accepting oxygen—confer favorable characteristics such as improved aqueous solubility, metabolic stability, and a desirable lipophilic/hydrophilic balance.[4] When incorporated as a chiral amino acid analogue like morpholine-3-carboxylic acid, it imposes conformational rigidity on peptide chains and small molecules, which is a powerful strategy for optimizing binding affinity and selectivity for biological targets.[3] Consequently, this scaffold is a key component in numerous experimental and approved drugs, including inhibitors of enzymes and modulators of receptors involved in oncology, neurodegenerative diseases, and infectious agents.[4][5]
The absolute stereochemistry at the C3 position is critical for biological activity. Therefore, access to enantiomerically pure forms of morpholine-3-carboxylic acid is paramount. This guide details two divergent and effective synthetic philosophies for achieving this goal.
Strategy 1: Chiral Pool Synthesis from L- or D-Serine
This strategy leverages the inherent chirality of commercially available and inexpensive serine as the starting material. The stereocenter at C3 of the target molecule is derived directly from the α-carbon of serine, ensuring high enantiomeric purity throughout the synthesis. The following protocol is adapted from the robust five-step synthesis reported by Papini and co-workers.
Rationale and Mechanistic Overview
The core of this strategy is a sequence of reliable and well-understood transformations. The synthesis begins with a reductive amination to form the crucial C-N bond, followed by intramolecular cyclization to construct the morpholine ring.
-
Reductive Amination & Protection: The primary amine of serine methyl ester reacts with dimethoxyacetaldehyde to form a transient imine. This imine is immediately reduced in situ by a mild reducing agent, typically sodium cyanoborohydride (NaBH₃CN), to yield the secondary amine. This method is highly efficient for forming the N-C bond without scrambling the existing stereocenter. The resulting secondary amine is then protected, commonly with a Fluorenylmethyloxycarbonyl (Fmoc) group, to facilitate purification and prevent side reactions in subsequent steps.
-
Cyclization via Elimination: The protected intermediate undergoes an acid-catalyzed intramolecular acetalization. The hydroxyl group of the serine backbone attacks one of the methoxy-acetal carbons. This is followed by the concomitant elimination of the second methoxy group to form a stable six-membered ring with an endocyclic double bond.
-
Stereocontrolled Hydrogenation: The double bond within the morpholine ring is reduced via catalytic hydrogenation. The existing stereocenter at C3 directs the facial selectivity of the hydrogenation, leading to the desired cis-stereoisomer.
-
Deprotection/Hydrolysis: Finally, the ester and any protecting groups are removed to yield the target enantiomerically pure morpholine-3-carboxylic acid.
Visualized Workflow: Chiral Pool Synthesis
Caption: Workflow for the chiral pool synthesis of (S)-Morpholine-3-carboxylic acid.
Detailed Experimental Protocol (Synthesis of S-enantiomer)
Materials and Reagents
| Reagent | M.W. | Typical Amount | Moles (equiv) | Supplier |
| L-Serine methyl ester HCl | 155.58 | 10.0 g | 64.3 mmol (1.0) | Sigma-Aldrich |
| Dimethoxyacetaldehyde (60% in H₂O) | 104.10 | 11.1 mL | 64.3 mmol (1.0) | Sigma-Aldrich |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 4.04 g | 64.3 mmol (1.0) | Sigma-Aldrich |
| 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | 337.32 | 22.8 g | 67.5 mmol (1.05) | Combi-Blocks |
| Platinum on Carbon (10% Pt/C) | - | 1.0 g | Catalytic | Johnson Matthey |
| Methanol (MeOH) | 32.04 | ~500 mL | - | Fisher Scientific |
| Dichloromethane (DCM) | 84.93 | ~300 mL | - | VWR |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | J.T. Baker |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | EMD |
Step 1 & 2: Reductive Amination and Fmoc Protection
-
Suspend L-Serine methyl ester hydrochloride (10.0 g, 64.3 mmol) in methanol (250 mL). Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (9.8 mL, 70.7 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.
-
Add dimethoxyacetaldehyde (11.1 mL, 64.3 mmol) followed by sodium cyanoborohydride (4.04 g, 64.3 mmol) in one portion.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in a saturated aqueous solution of NaHCO₃ (150 mL) and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Dissolve the crude secondary amine in a 1:1 mixture of acetone and water (100 mL). Add NaHCO₃ (10.8 g, 128.6 mmol).
-
Add a solution of Fmoc-OSu (22.8 g, 67.5 mmol) in acetone (100 mL) dropwise. Stir at room temperature for 12 hours.
-
Remove acetone under reduced pressure, and extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with 1M HCl and then with brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude protected product, which is used directly in the next step.
Step 3 & 4: Cyclization and Hydrogenation
-
Dissolve the crude product from the previous step in a 2:1 mixture of MeOH and DCM (150 mL).
-
Add 10% Pt/C (1.0 g).
-
Pressurize the reaction vessel with H₂ gas (50 psi) and stir vigorously for 24 hours at room temperature.
-
Causality Note: The hydrogenation reduces the double bond formed during the in-situ cyclization. Platinum on carbon is an effective catalyst for this transformation, and the existing stereocenter directs the hydrogen delivery to afford the desired cis-diastereomer with high selectivity.
-
-
Carefully vent the H₂ and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure. The resulting crude product is a diastereomeric mixture from the cyclization step which is resolved by the stereoselective hydrogenation. Purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure N-Fmoc-(S)-morpholine-3-carboxylic acid methyl ester.
Step 5: Acidic Hydrolysis
-
Dissolve the purified ester in a 6M HCl solution (100 mL).
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove water and excess HCl.
-
The final product, (S)-Morpholine-3-carboxylic acid hydrochloride, can be isolated as a solid. It can be used as the salt or neutralized for subsequent applications.
Strategy 2: Asymmetric Catalysis via Tandem Hydroamination/Transfer Hydrogenation
This modern approach builds the chiral morpholine core through a highly efficient, one-pot catalytic sequence. It avoids the use of stoichiometric chiral starting materials and instead relies on small amounts of chiral catalysts to induce high enantioselectivity. This strategy, pioneered by Schafer and colleagues, is particularly powerful for creating libraries of 3-substituted morpholines.[6][7] To achieve the target carboxylic acid, a precursor bearing a latent carboxylic acid functionality (e.g., a hydroxymethyl group) is used.
Rationale and Mechanistic Overview
This elegant one-pot, two-stage process involves two distinct catalytic cycles that operate sequentially without interference.
-
Titanium-Catalyzed Hydroamination: The synthesis begins with an aminoalkyne substrate. A titanium catalyst, such as a commercially available bis(amidate)bis(amido)Ti complex, facilitates an intramolecular hydroamination.[7] The amine nitrogen adds across the alkyne, forming a six-membered cyclic enamine, which rapidly tautomerizes to the more stable cyclic imine. This step efficiently constructs the morpholine ring in an achiral fashion.
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Once the imine is formed, a chiral ruthenium catalyst is employed for the key stereochemistry-defining step. The Noyori-Ikariya catalyst, RuCl, is a highly effective pre-catalyst for this transformation.[7] In the presence of a hydrogen source like formic acid/triethylamine, the catalyst reduces the C=N bond with high enantioselectivity.
-
Source of Enantioselectivity: The high level of stereocontrol arises from a well-defined transition state.[8] Mechanistic studies suggest that a crucial hydrogen-bonding interaction occurs between the oxygen atom of the morpholine substrate and the N-H group of the chiral Ts-DPEN ligand on the ruthenium catalyst.[7] This interaction locks the substrate into a specific orientation relative to the ruthenium-hydride, forcing the hydride transfer to occur selectively to one face of the imine, thereby generating the desired enantiomer.
-
-
Post-Reduction Modification: The resulting chiral 3-substituted morpholine (e.g., with a hydroxymethyl group) is then converted to the final carboxylic acid via standard oxidation protocols (e.g., Jones or TEMPO-based oxidation).
Visualized Workflow: Asymmetric Catalysis
Caption: Workflow for the asymmetric catalytic synthesis of Morpholine-3-carboxylic acid.
Detailed Experimental Protocol (Synthesis of S-enantiomer)
Materials and Reagents
| Reagent | M.W. | Typical Amount | Moles (equiv) | Supplier |
| N-Boc-2-(prop-2-yn-1-yloxy)ethan-1-amine | 185.23 | 1.0 g | 5.4 mmol (1.0) | Custom Synthesis |
| Ti(NMe₂)₂ (dpma) Catalyst | 360.33 | 97 mg | 0.27 mmol (0.05) | Strem Chemicals |
| RuCl | 670.23 | 18 mg | 0.027 mmol (0.005) | TCI |
| Formic acid / Triethylamine (5:2 azeotrope) | - | 1.5 mL | - | Acros Organics |
| Toluene, anhydrous | 92.14 | 20 mL | - | Aldrich |
| Jones Reagent (CrO₃/H₂SO₄) | - | As needed | - | Prepared in-house |
| Trifluoroacetic Acid (TFA) | 114.02 | As needed | - | Oakwood Chemical |
Stage 1 & 2: One-Pot Hydroamination and Asymmetric Transfer Hydrogenation
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the titanium catalyst (97 mg, 0.27 mmol).
-
Add anhydrous toluene (10 mL) followed by the aminoalkyne substrate (1.0 g, 5.4 mmol).
-
Heat the reaction mixture to 110 °C and stir for 4 hours.
-
Causality Note: This step drives the intramolecular hydroamination to completion, forming the cyclic imine intermediate. The titanium catalyst is highly effective for this transformation but does not influence the final stereochemistry.
-
-
Cool the reaction mixture to room temperature.
-
In a separate vial, dissolve the ruthenium catalyst (18 mg, 0.027 mmol) in the formic acid/triethylamine azeotrope (1.5 mL) and add this solution to the reaction flask via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield enantiomerically enriched N-Boc-(S)-morpholin-3-yl)methanol. Expect >95% ee.
Stage 3: Oxidation and Deprotection
-
Dissolve the purified alcohol in acetone (25 mL) and cool to 0 °C.
-
Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour at 0 °C.
-
Quench the reaction with isopropanol until the solution turns green.
-
Filter the mixture and concentrate the filtrate. Extract with ethyl acetate and wash with water and brine. Dry and concentrate to yield N-Boc-(S)-morpholine-3-carboxylic acid.
-
For deprotection, dissolve the Boc-protected acid in dichloromethane (10 mL) and add trifluoroacetic acid (5 mL).
-
Stir at room temperature for 2 hours.
-
Remove all volatiles under reduced pressure to yield the final product, (S)-Morpholine-3-carboxylic acid, as its TFA salt.
Comparative Summary and Conclusion
Both strategies provide reliable access to enantiomerically pure morpholine-3-carboxylic acid. The choice between them depends on project-specific factors such as scale, cost, available equipment, and the need for analogue synthesis.
| Feature | Chiral Pool Synthesis | Asymmetric Catalysis |
| Chiral Source | Stoichiometric (Serine) | Catalytic (Ru-complex) |
| Overall Steps | ~5 steps | ~3 steps (one-pot + oxidation/deprotection) |
| Cost | Lower raw material cost (serine is cheap) | Higher catalyst cost, but low loading |
| Scalability | Well-established and scalable | Scalable, but catalyst cost may be a factor |
| Versatility | Primarily for the parent compound | Excellent for creating diverse 3-substituted analogues |
| Key Challenge | Multiple steps and purifications | Synthesis of aminoalkyne precursor |
| Enantiopurity | Excellent, derived from starting material | Excellent, typically >95% ee |
The Chiral Pool approach is a time-tested, cost-effective method ideal for large-scale synthesis of the parent compound. Its reliance on classical reactions makes it accessible to most chemistry labs. The Asymmetric Catalysis route represents a more modern, elegant, and step-economical approach. It is exceptionally well-suited for medicinal chemistry programs where the rapid synthesis of a library of 3-substituted analogues is required to explore structure-activity relationships. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select and execute the optimal synthesis for their drug discovery and development needs.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. PubMed. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Václavík, J., et al. (2014). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 19(6), 6987-7007. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491-14496. [Link]
-
Heutling, A., et al. (2005). Hydroamination/Hydrosilylation Sequence Catalyzed by Titanium Complexes. Angewandte Chemie International Edition, 44(19), 2951-2954. [Link]
-
Plech, T., et al. (2014). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 19(11), 18911-18944. [Link]
-
Kourounakis, A. P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(4), 1558-1612. [Link]
-
Wolfe, J. P., et al. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(19), 4379–4382. [Link]
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2706–2726. [Link]
-
Johnson, A. R. (2013). Ti-Catalyzed and -Mediated Oxidative Amination Reactions. Dalton transactions (Cambridge, England : 2003), 42(35), 12516–12526. [Link]
-
Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS), 5(1), 1438-1446. [Link]
Sources
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijprems.com [ijprems.com]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Advanced Application Note: Morpholine Derivatives in Modern Agrochemicals
Abstract
This technical guide provides a comprehensive analysis of morpholine derivatives in the agrochemical sector, specifically focusing on their dual roles as Sterol Biosynthesis Inhibitors (SBIs) and Cell Wall Synthase Inhibitors. We detail the mechanistic divergence between "true morpholines" (e.g., Fenpropimorph) and morpholine-containing Cinnamic Acid Amides (e.g., Dimethomorph). The guide includes three validated protocols: a representative synthetic route for N-substituted morpholines, a high-throughput in vitro fungicidal assay, and a regulatory-compliant residue analysis workflow (QuEChERS/LC-MS/MS).
Introduction: The Morpholine Pharmacophore
The morpholine heterocycle (tetrahydro-1,4-oxazine) is a privileged scaffold in agrochemistry due to its high metabolic stability, lipophilicity, and ability to mimic high-energy transition states in enzymatic reactions.[1]
In modern crop protection, morpholine derivatives are categorized into two distinct functional classes based on their Mechanism of Action (MOA):
-
Ergosterol Biosynthesis Inhibitors (SBI Class II): These compounds (e.g., Fenpropimorph, Tridemorph) are systemic fungicides active against powdery mildews and rusts in cereals. They are essential for resistance management strategies, often used in rotation with azoles (SBI Class I).
-
Oomycete Cell Wall Inhibitors: Compounds like Dimethomorph contain a morpholine ring but function by inhibiting cellulose synthesis in Oomycetes (Phytophthora, Plasmopara).
Mechanism of Action (MOA)
Inhibition of Sterol Biosynthesis (True Morpholines)
"True" morpholine fungicides act as
-
Primary Target:
-sterol reductase (ERG24).[2] -
Secondary Target:
-sterol isomerase (ERG2). -
Consequence: Accumulation of aberrant sterols (e.g., ignosterol, fecosterol) disrupts membrane fluidity and function, leading to fungal cell death.
Inhibition of Cell Wall Synthesis (Dimethomorph)
Dimethomorph belongs to the Carboxylic Acid Amide (CAA) group. Its morpholine moiety facilitates uptake, but the core mechanism involves the inhibition of CesA3 (Cellulose Synthase A3) , preventing the formation of the cellulosic cell wall required for hyphal growth in Oomycetes.
Pathway Visualization
The following diagram illustrates the specific inhibition points of morpholine fungicides within the fungal sterol pathway.
Figure 1: Ergosterol biosynthesis pathway highlighting the dual inhibition sites (
Key Morpholine Agrochemicals: Comparative Data
| Compound | Class | Primary Target | Crop Application | Physico-chemical LogP |
| Fenpropimorph | Morpholine (SBI-II) | Cereals (Wheat/Barley) vs. Powdery Mildew | 4.1 (Lipophilic) | |
| Tridemorph | Morpholine (SBI-II) | Cereals, Bananas (Sigatoka) | 4.2 | |
| Dimethomorph | CAA Fungicide | Cellulose Synthase (CesA3) | Potatoes, Grapes vs. Downy Mildew | 2.6 (Mod. Lipophilic) |
| Fenpropidin | Piperidine (SBI-II)* | Cereals (often mixed with morpholines) | 2.9 |
*Fenpropidin is chemically a piperidine but functionally grouped with morpholines due to identical MOA.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Morpholine Derivatives
Context: This protocol describes a general, high-yield method for synthesizing N-alkyl morpholines (a common pharmacophore in agrochemicals) via nucleophilic substitution. This is a fundamental step in generating libraries for structure-activity relationship (SAR) studies.
Reagents:
-
Morpholine (1.0 equiv)
-
Alkyl Halide (e.g., 4-tert-butylbenzyl bromide) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Acetonitrile (ACN) (Solvent)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Morpholine (10 mmol) in Acetonitrile (30 mL).
-
Base Addition: Add anhydrous
(20 mmol) to the solution. -
Alkylation: Add the Alkyl Halide (11 mmol) dropwise at room temperature to prevent exotherms.
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the inorganic salts (
and KCl/KBr). -
Evaporate the solvent under reduced pressure.
-
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (
mL). Dry the organic layer over , filter, and concentrate. Purify via silica gel column chromatography if necessary. -
Validation: Confirm structure via
H-NMR and LC-MS.
Protocol 2: High-Throughput Fungicidal Efficacy Assay (Microtiter)
Context: A standard broth microdilution assay to determine the
Materials:
-
96-well sterile microplates (flat bottom).
-
Fungal spore suspension (
spores/mL) in Potato Dextrose Broth (PDB). -
Test compounds (dissolved in DMSO).
-
Positive Control: Fenpropimorph (commercial standard).
Workflow:
-
Preparation: Prepare a stock solution of the test morpholine derivative at 10,000 ppm in DMSO.
-
Dilution: Create a serial dilution series (e.g., 100, 50, 25, ... 0.1 ppm) in PDB directly in the 96-well plate. Final DMSO concentration must be
. -
Inoculation: Add 100 µL of the fungal spore suspension to each well.
-
Controls:
-
Negative Control: PDB + Spores + DMSO (no fungicide).
-
Blank: PDB only (no spores).
-
-
Incubation: Seal plates and incubate at 25°C for 48–72 hours in the dark.
-
Readout: Measure Optical Density (OD) at 600 nm using a microplate reader.
-
Analysis: Calculate % Inhibition:
Plot log(concentration) vs. % Inhibition to determine .
Protocol 3: Residue Analysis via QuEChERS and LC-MS/MS
Context: Quantifying morpholine residues (e.g., Dimethomorph or Fenpropimorph) in crop samples (wheat/grapes) to ensure compliance with Maximum Residue Limits (MRLs).
Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) - EN 15662 Standard.
Reagents:
-
Extraction Solvent: Acetonitrile (ACN) + 1% Formic Acid.[5]
-
Salts: 4g
, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate.[5] -
d-SPE Cleanup: 150mg
+ 25mg PSA (Primary Secondary Amine).
LC-MS/MS Parameters (Example for Dimethomorph):
-
Ionization: ESI Positive (
). -
Precursor Ion: 388.1 m/z
. -
Quantification Ion: 301.1 m/z (Collision Energy: 25 eV).
-
Confirmation Ion: 165.1 m/z.
Workflow Diagram:
Figure 2: QuEChERS extraction workflow for the isolation of morpholine fungicide residues from complex plant matrices.
Resistance Management & Future Trends
-
Resistance Risk: Morpholines (FRAC Group 5) are considered low-to-medium risk.[2] Resistance is polygenic (multistep), making it harder for pathogens to develop full immunity compared to single-site inhibitors like strobilurins.
-
Mixtures: To protect efficacy, morpholines are rarely used alone. Standard commercial formulations combine Fenpropimorph with Epoxiconazole (Azole) or Chlorothalonil (Multi-site).
-
Sila-Morpholines: Recent research (see Ref 5) explores silicon-substituted morpholines ("Sila-analogues"). Replacing the carbon atom with silicon in the lipophilic tail alters the geometry and lipophilicity, potentially overcoming existing resistance mechanisms and improving potency against human and plant pathogens.
References
-
BenchChem. (2025).[2] A Comparative Efficacy Analysis of Fenpropimorph and Other Morpholine Fungicides.Link
-
Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal Control Agents Sorted by Cross Resistance Pattern.Link
-
JMPR (FAO/WHO). (2014). Dimethomorph: Residue Analysis and Toxicological Evaluation.[6]Link
-
European Food Safety Authority (EFSA). (2023). Review of the existing maximum residue levels for Dimethomorph.Link
-
Kaur, J., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters. Link
-
MDPI. (2024). Development and Validation of a Novel Method Using QuEChERS and UHPLC-MS-MS for Fungicides.Link
-
Organic Chemistry Portal. (2024). Synthesis of Morpholines: Recent Advances.[7][8][9]Link
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. mdpi.com [mdpi.com]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Peptides Incorporating Cyclic Secondary Amino Acids
Introduction: The Structural Significance of Cyclic Secondary Amino Acids in Peptide Therapeutics
The incorporation of cyclic secondary amino acids, such as proline and its diverse analogs, into peptide sequences is a cornerstone of modern drug discovery and development.[1] These unique structural motifs impart significant conformational constraints on the peptide backbone, effectively locking it into a specific three-dimensional shape.[1] This pre-organization is crucial for enhancing biological activity, improving metabolic stability against enzymatic degradation, and increasing receptor selectivity.[1] Proline, the most well-known of this class, is a natural disruptor of secondary structures like α-helices and β-sheets, often inducing β-turns, which are critical for molecular recognition events. The deliberate inclusion of these cyclic residues is, therefore, a powerful strategy for transforming flexible, transiently active peptides into potent, drug-like molecules.
However, the very structural rigidity that makes these amino acids so valuable also presents significant challenges during chemical peptide synthesis.[2][3] The secondary amine at the N-terminus is sterically hindered and less nucleophilic than the primary amines of other amino acids, leading to slower and often incomplete coupling reactions.[4][5] Furthermore, peptides containing these residues are prone to side reactions, including epimerization and diketopiperazine formation.[5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the challenges and strategic solutions for the successful incorporation of cyclic secondary amino acids into peptides. We will delve into the mechanistic underpinnings of common synthetic hurdles and present field-proven protocols for both solid-phase and solution-phase approaches.
Core Challenges in Synthesizing Peptides with Cyclic Secondary Amino Acids
The synthesis of peptides containing cyclic secondary amino acids is often complicated by a number of factors that can lead to low yields, impure products, and truncated sequences. A thorough understanding of these challenges is the first step toward developing effective mitigation strategies.
Steric Hindrance and Reduced Nucleophilicity
The cyclic nature of proline and its analogs restricts the presentation of the N-terminal secondary amine for coupling. This steric hindrance, combined with the inherently lower nucleophilicity of a secondary amine compared to a primary amine, significantly slows down the kinetics of peptide bond formation.[4][5] This can result in incomplete coupling, leading to deletion sequences in the final product. The issue is exacerbated when coupling a sterically bulky amino acid onto the N-terminus of a cyclic secondary amino acid.[4][7]
Epimerization and Racemization
Epimerization, the change in configuration at a single stereocenter, is a critical side reaction in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can have drastically different biological activities.[6][8] Amino acids are susceptible to racemization (a specific form of epimerization at the α-carbon) during the activation of their carboxyl group for coupling.[6][9] The risk of epimerization is particularly high for amino acids with bulky side chains and is influenced by the choice of coupling reagents, solvents, and the presence of bases.[10] While proline itself is less prone to racemization at its own α-carbon due to its cyclic structure, the preceding amino acid in the sequence can be susceptible, especially during prolonged or harsh coupling conditions required to overcome steric hindrance.[5]
Diketopiperazine (DKP) Formation
A common side reaction, particularly in solid-phase peptide synthesis (SPPS), is the intramolecular cyclization of a dipeptide to form a stable six-membered ring called a diketopiperazine.[5] This is especially problematic when a proline residue is at the C-terminus of a dipeptide attached to the resin. The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the solid support and terminating chain elongation.[5][11]
Aggregation of the Growing Peptide Chain
Peptide aggregation on the solid support can lead to incomplete reactions by physically blocking access of reagents to the growing peptide chain.[2][9] While proline is known to disrupt secondary structures that can lead to aggregation, certain sequences rich in hydrophobic residues can still be problematic.[2]
Strategic Solutions and Methodologies
Overcoming the challenges associated with incorporating cyclic secondary amino acids requires a multi-faceted approach, encompassing the careful selection of synthetic strategy, coupling reagents, and reaction conditions.
Solid-Phase Peptide Synthesis (SPPS) vs. Solution-Phase Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing synthetic peptides due to its ease of automation and purification.[12][13] The growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[12] However, for complex peptides with multiple cyclic secondary amino acids, SPPS can be hampered by aggregation and incomplete reactions.[14]
Solution-Phase Peptide Synthesis , while more labor-intensive due to the need for purification after each step, offers greater flexibility in terms of reaction conditions and the ability to characterize intermediates.[15][16] It can be a valuable approach for the synthesis of short, complex peptide fragments that can later be ligated together.[17]
The choice between SPPS and solution-phase synthesis depends on the specific peptide sequence, length, and the scale of the synthesis. For most research applications, SPPS remains the method of choice, with modifications to the standard protocols to address the challenges posed by cyclic secondary amino acids.
Optimizing Coupling Reactions: Reagents and Conditions
The selection of the appropriate coupling reagent is critical for efficiently forming peptide bonds with sterically hindered secondary amines while minimizing epimerization.[7][18]
| Coupling Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | DCC, DIC | Cost-effective and widely used. | Can cause significant epimerization unless used with an additive (e.g., HOBt, OxymaPure).[11][18] The urea byproduct of DCC is insoluble and can be difficult to remove.[18] |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient for hindered couplings. | Can be expensive. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient, fast reaction times, and low rates of epimerization.[18] HATU and HCTU are particularly effective for sterically hindered couplings.[5][18] COMU is a safer alternative to HBTU/HATU as it does not contain potentially explosive benzotriazole derivatives.[18] | Can be sensitive to moisture. |
Key Recommendations for Coupling:
-
Double Coupling: For particularly difficult couplings, such as attaching an amino acid to the N-terminus of a proline, performing the coupling reaction twice ensures the reaction goes to completion.[5]
-
Microwave-Enhanced SPPS: The use of microwave energy can significantly accelerate coupling reactions, allowing for the efficient incorporation of sterically hindered amino acids in shorter reaction times.[4]
-
Choice of Solvent: Dichloromethane (DCM) is often preferred over dimethylformamide (DMF) for proline coupling as it can reduce the risk of racemization.[5]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) with carbodiimides is crucial for suppressing epimerization.[9][18]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the solid-phase synthesis of a model peptide containing a proline residue.
Protocol 1: Solid-Phase Synthesis of a Proline-Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of the model peptide Ala-Pro-Gly on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Gly-OH
-
Fmoc-Pro-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel with a frit
Workflow Diagram:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Drain the DMF.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF. Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a ninhydrin test. A successful coupling is indicated by a colorless result.
-
After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Proline):
-
Repeat the Fmoc deprotection step as described above.
-
In a separate vial, dissolve 3 equivalents of Fmoc-Pro-OH, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF. Pre-activate for 5 minutes.
-
Add the activated proline solution to the resin and couple for 2-4 hours. Due to the steric hindrance of proline, a longer coupling time is recommended. A ninhydrin test should be performed to confirm completion. If the test is positive (blue color), a second coupling should be performed.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Third Amino Acid Coupling (Alanine):
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Ala-OH using the same procedure as for glycine. Given the steric hindrance of the preceding proline, a double coupling may be beneficial to ensure a high yield.[5]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[19][20]
Strategies to Mitigate Side Reactions
Preventing Diketopiperazine (DKP) Formation:
-
Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride resin can sterically hinder the intramolecular cyclization that leads to DKP formation.[5]
-
Dipeptide Coupling: Incorporate the first two amino acids as a pre-formed dipeptide, bypassing the vulnerable dipeptide-resin intermediate.[5]
Minimizing Aggregation:
-
Pseudoproline Dipeptides: These are derivatives of serine or threonine that can be temporarily incorporated into the peptide chain to disrupt aggregation.[2] The native structure is restored during the final TFA cleavage.
-
Backbone Protection: The use of protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of an amino acid can prevent the hydrogen bonding that leads to aggregation.[9]
Characterization of Peptides Containing Cyclic Secondary Amino Acids
The unique structural features of these peptides necessitate thorough analytical characterization to confirm their identity, purity, and structural integrity.
Analytical Techniques:
| Technique | Purpose |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the crude and purified peptide. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide, which verifies the correct amino acid sequence has been synthesized.[19][20] Tandem MS (MS/MS) can be used for sequencing.[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the three-dimensional structure and conformation of the peptide in solution.[21] |
| Amino Acid Analysis | To determine the amino acid composition of the peptide, confirming the correct ratios of the constituent amino acids.[20] |
Workflow for Peptide Characterization:
Caption: A typical workflow for the purification and characterization of synthetic peptides.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete coupling due to steric hindrance; Aggregation. | Perform double couplings for difficult steps; Use a more potent coupling reagent (e.g., HATU); Incorporate pseudoproline dipeptides to disrupt aggregation; Use microwave-enhanced SPPS.[4][5][9] |
| Deletion Sequences | Incomplete coupling at one or more steps. | Optimize coupling times and reagents; Perform a capping step with acetic anhydride after each coupling to terminate unreacted chains. |
| Presence of Diastereomers | Epimerization during amino acid activation/coupling. | Use coupling reagents known for low racemization (e.g., COMU, HATU); Avoid prolonged exposure to base; Use additives like OxymaPure; Consider using DCM instead of DMF as the solvent.[5][6] |
| Premature Chain Termination | Diketopiperazine (DKP) formation. | Use a 2-chlorotrityl chloride resin; Couple the first two amino acids as a dipeptide.[5] |
Conclusion
The successful synthesis of peptides incorporating cyclic secondary amino acids is a challenging yet highly rewarding endeavor that opens the door to novel therapeutics with enhanced properties. By understanding the underlying chemical principles and employing the strategic solutions outlined in this guide, researchers can effectively navigate the synthetic complexities. The careful selection of coupling reagents, optimization of reaction conditions, and the use of innovative techniques like microwave-assisted synthesis and pseudoproline dipeptides are key to achieving high yields of pure, structurally defined peptides. Rigorous analytical characterization remains the final, indispensable step in validating the success of the synthesis and ensuring the quality of these promising molecules for downstream applications.
References
- Vertex AI Search, Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000).
-
National Center for Biotechnology Information, Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available at: [Link]
- ResearchGate, Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
-
PubMed, Automated solid-phase synthesis of cyclic peptides bearing a side-chain tail designed for subsequent chemical grafting. (1996). Available at: [Link]
-
National Center for Biotechnology Information, Molecular insights into protein synthesis with proline residues. (2016). Available at: [Link]
-
Wikipedia, Peptide synthesis. Available at: [Link]
-
National Center for Biotechnology Information, Epimerisation in Peptide Synthesis. (2021). Available at: [Link]
-
CEM Corporation, Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
-
PubMed, Efficient peptide coupling involving sterically hindered amino acids. (2007). Available at: [Link]
-
AAPPTEC, Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
- Royal Society of Chemistry, Mass Spectrometric Analysis of Cyclic Peptides. (2015).
-
Novoprolabs, Advanced Analytical Techniques for Peptide Characterization. Available at: [Link]
- SlideShare, Epimeriz
-
Protein Metrics, Cyclic Peptide Analysis. (2024). Available at: [Link]
- Open University of Cyprus, Epimeris
- Dilun Biotechnology, Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
-
National Center for Biotechnology Information, Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2013). Available at: [Link]
- ResearchGate, Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
-
National Center for Biotechnology Information, Incorporation of non-canonical amino acids. (2015). Available at: [Link]
-
National Center for Biotechnology Information, Introduction to Peptide Synthesis. (2011). Available at: [Link]
- Chemistry LibreTexts, 12.5: Peptide Synthesis- Solution-Phase. (2025).
- ResolveMass Laboratories Inc.
-
Iris Biotech, Proline Derivatives and Analogs. Available at: [Link]
- ResearchGate, Characterization of cyclic peptides containing disulfide bonds. (2015).
-
National Center for Biotechnology Information, Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2020). Available at: [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 9. peptide.com [peptide.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. polarispeptides.com [polarispeptides.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. books.rsc.org [books.rsc.org]
Analytical Application Note: Morpholine-3-Carboxylic Acid Hydrochloride Characterization
Introduction & Strategic Overview
Morpholine-3-carboxylic acid hydrochloride (M3CA-HCl) is a critical chiral building block in the synthesis of peptidomimetics and heterocyclic pharmaceutical intermediates. Its structural features—a secondary amine, a carboxylic acid, and a chiral center at the C3 position—present specific analytical challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) ineffective. -
High Polarity: As an amino acid salt, it exhibits poor retention on standard C18 Reversed-Phase HPLC.
-
Chirality: Enantiomeric purity is critical for downstream biological activity.
This guide moves beyond generic protocols, offering a targeted "Decision Tree" approach using HILIC-CAD for assay/purity and Chiral Crown Ether Chromatography for enantiomeric excess.
Analytical Workflow Diagram
Figure 1: Integrated analytical workflow for M3CA-HCl characterization, highlighting method selection based on molecular properties.
Physicochemical Profile
-
Chemical Formula:
[1] -
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol; insoluble in non-polar solvents (Hexane, DCM).
-
pKa: Carboxylic acid (~2.5), Secondary Amine (~8.5).
Protocol 1: Structural Identification (NMR & MS)[3]
Objective: Confirm the scalar connectivity and salt formation.
A. Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Expected Signal:
- (Free base): m/z 132.1
-
Note: The HCl salt dissociates in the MS source; you will observe the cation of the free amino acid.
B. Nuclear Magnetic Resonance (1H NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 4.10 - 4.25 | dd or m | 1H | H-3 (Methine) | Deshielded by adjacent -COOH and |
| 3.90 - 4.05 | m | 1H | H-2 (Ring | Protons adjacent to Oxygen are deshielded (~3.5-4.0 range). |
| 3.70 - 3.85 | m | 2H | H-6 (Ring | Protons adjacent to Oxygen. |
| 3.30 - 3.50 | m | 1H | H-2' (Ring | Diastereotopic partner to H-2. |
| 3.10 - 3.25 | m | 2H | H-5 (Ring | Protons adjacent to Nitrogen. |
Note: In DMSO-
Protocol 2: Purity & Assay (HILIC-CAD)
Challenge: M3CA-HCl has negligible UV absorbance above 210 nm. Low-UV detection (200-210 nm) is prone to noise from mobile phase interference. Solution: Charged Aerosol Detection (CAD) is the gold standard for non-chromophoric, non-volatile analytes. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain this polar zwitterion.
Method Parameters
-
Column: Waters XBridge Amide or Thermo Accucore HILIC (3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
Time (min) % A (Buffer) % B (ACN) 0.0 10 90 10.0 40 60 12.0 40 60 12.1 10 90 | 17.0 | 10 | 90 |
-
Flow Rate: 1.0 mL/min.
-
Detector: CAD (Evaporation Temp: 35°C).
-
Sample Diluent: 80:20 ACN:Water (to match initial mobile phase conditions and prevent peak distortion).
Why this works: The high organic starting condition (90% ACN) induces retention of the polar morpholine ring via water-layer partitioning. The ammonium formate buffer suppresses ion-exchange interactions with silanols, ensuring sharp peak shapes.
Protocol 3: Enantiomeric Purity (Chiral HPLC)
Objective: Quantify the (S)-enantiomer vs. (R)-enantiomer. Challenge: Standard polysaccharide columns (OD/AD) often fail for free amino acids without derivatization. Solution: Crown Ether Columns (e.g., Daicel Crownpak CR-I) are specifically designed to complex with primary/secondary amines containing an alpha-carboxylic acid.
Method Parameters
-
Column: Daicel Crownpak CR-I(+) or CR(+), 4.0 x 150 mm.
-
Mobile Phase: Perchloric Acid (
) pH 1.5 to 2.0 (typically 16.3 g in 1L Water).-
Note: Methanol (10-15%) can be added to reduce retention time if necessary.
-
-
Temperature: 25°C (Lower temperatures, e.g., 10-15°C, often improve resolution for crown ethers).
-
Flow Rate: 0.4 - 0.8 mL/min.
-
Detector: UV 200 nm (or CAD if available). While UV is weak, the high concentration required for impurity analysis often allows detection at 200-210 nm using high-purity acids.
-
Mechanism: The ammonium group of M3CA complexes with the crown ether oxygen atoms. The chiral fit determines retention time.
Protocol 4: Counter-ion Quantification (Chloride)
Since the stoichiometry of the salt affects the molecular weight used in dosing, confirming the mono-hydrochloride form is essential.
Method: Potentiometric Titration.
-
Titrant: 0.1 N Silver Nitrate (
). -
Solvent: Water + 5% Nitric Acid (to prevent silver oxide formation).
-
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Silver Ring Electrode.
-
Endpoint: Inflection point of potential vs. volume.
-
Calculation:
Theoretical Chloride for Monohydrochloride: ~21.1%
References
- Chiral Separation of Amino Acids: Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+).
-
Morpholine Derivatization Methods: Syed Anwar, et al. (2021).[3] High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
Sources
Application Note: GC-MS Analysis of Morpholine Derivatives
This Application Note and Protocol is designed for researchers and analytical scientists in pharmaceutical development. It addresses the specific challenges of analyzing morpholine—a polar, secondary cyclic amine—and its derivatives, with a heavy focus on trace impurity analysis (specifically N-nitrosomorpholine, NMOR) and general structural characterization.
Introduction & Core Challenges
Morpholine (
-
Physicochemical Limitations: Free morpholine is a highly polar, basic secondary amine. In GC analysis, it exhibits severe peak tailing due to interaction with silanol groups in the column stationary phase, leading to poor sensitivity and reproducibility.
-
Regulatory Criticality (The Nitrosamine Crisis): In drug development, morpholine is a precursor to N-nitrosomorpholine (NMOR) , a potent carcinogen. Regulatory bodies (FDA, EMA) require ultra-trace quantification (ppb levels) of nitrosamine impurities.
This guide provides two distinct workflows:
-
Protocol A (Trace Analysis): Nitrosation derivatization for detecting residual morpholine as NMOR.[1]
-
Protocol B (Structural Profiling): Acylation derivatization for characterizing morpholine-based drug intermediates.
Chemical Strategy & Derivatization Logic
Why Direct Injection Fails
Direct injection of underivatized morpholine requires highly specific basic-deactivated columns (e.g., CAM or amine-specific phases). Even then, carryover is common. Derivatization masks the polar N-H functionality, improving volatility and peak shape.
The Two Pathways
| Feature | Path A: Nitrosation (NMOR) | Path B: Acylation (TFA/HFBA) |
| Target | Trace Morpholine / NMOR Impurity | Synthesis Intermediates / Metabolites |
| Reagent | Sodium Nitrite ( | Trifluoroacetic Anhydride (TFAA) |
| Mechanism | Electrophilic substitution ( | Nucleophilic acyl substitution ( |
| Pros | High sensitivity; Industry standard for safety | Safer reagents; Excellent fragmentation |
| Cons | Generates carcinogens (Safety Hazard) | Moisture sensitive reagents |
Visualized Workflows
The following diagrams illustrate the decision logic and experimental flow for both protocols.
Diagram 1: Analytical Decision Matrix & Workflow
Caption: Decision matrix for selecting the appropriate morpholine derivatization strategy based on analytical goals.
Detailed Experimental Protocols
Protocol A: Trace Quantification via Nitrosation (NMOR Method)
Use this method for detecting residual morpholine in drug substances or environmental samples.[2]
Safety Warning: NMOR is a carcinogen. All steps must be performed in a fume hood.
Reagents:
-
Hydrochloric Acid (1.0 M)
-
Sodium Nitrite Solution (Sat.[3] aqueous)
-
Dichloromethane (DCM), HPLC Grade
-
Internal Standard: Morpholine-d8 or NMOR-d8
Step-by-Step Procedure:
-
Sample Solubilization: Dissolve 100 mg of sample in 2 mL of 0.1 M HCl. (Low pH ensures morpholine is protonated and soluble, but nitrosation requires free amine equilibrium).
-
Derivatization: Add 200 µL of Saturated
. Vortex immediately. -
Reaction: Incubate at 40°C for 15 minutes .
-
Expert Insight: Do not exceed 60°C. High temps can degrade the nitroso derivative or cause false positives from matrix artifacts.
-
-
Quenching/Extraction: Cool to room temperature. Add 1 mL of DCM containing the Internal Standard.
-
Liquid-Liquid Extraction (LLE): Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate layers.
-
Collection: Collect the bottom organic layer (DCM). Filter through anhydrous
to remove residual water. Transfer to GC vial.
Protocol B: Structural Profiling via Acylation (TFAA Method)
Use this method for metabolic profiling or synthesis monitoring.
Reagents:
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (Anhydrous)
-
Triethylamine (Catalyst)
Step-by-Step Procedure:
-
Preparation: Dissolve sample in 500 µL Ethyl Acetate.
-
Derivatization: Add 50 µL Triethylamine and 100 µL TFAA.
-
Reaction: Cap and heat at 60°C for 30 minutes .
-
Cleanup: Evaporate to dryness under Nitrogen stream (removes excess acid/anhydride which damages GC columns).
-
Reconstitution: Reconstitute in 100 µL Ethyl Acetate for injection.
Instrumental Methodology (GC-MS Parameters)
| Parameter | Specification | Rationale |
| System | Agilent 7890/5977 or equiv. | Single Quad adequate; Triple Quad for ppt levels. |
| Inlet | Splitless (1 µL) @ 250°C | Maximizes sensitivity for trace impurities. |
| Column | DB-WAX or VF-1701ms (30m x 0.25mm x 0.25µm) | Polar Phase: Essential for retaining polar amine derivatives and separating them from non-polar matrix. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode maintains retention time stability. |
| Oven Program | 60°C (1 min) → 20°C/min → 240°C (5 min) | Slow ramp not usually needed; derivatives are volatile. |
| Transfer Line | 250°C | Prevents condensation of high-boiling matrix components. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for reproducible fragmentation. |
Data Analysis & Fragmentation Logic
Understanding the mass spectrum is crucial for confirming identity and avoiding false positives.
Fragmentation Pathway: N-Nitrosomorpholine (NMOR)
-
Molecular Ion (
): m/z 116 (Often distinct). -
Base Peak: m/z 86 (
). The cleavage of the N-N bond is the primary fragmentation channel. -
Secondary Ion: m/z 56 (
). Ring fragmentation subsequent to NO loss.
Fragmentation Pathway: N-TFA-Morpholine
-
Molecular Ion (
): m/z 183. -
Characteristic Ion: m/z 69 (
). Diagnostic for TFA derivatives. -
Alpha Cleavage: Loss of ring fragments.
Diagram 2: NMOR Fragmentation Mechanism
Caption: Electron Impact (EI) fragmentation pathway of N-Nitrosomorpholine (NMOR).
Validation & Quality Control (Trustworthiness)
To ensure the protocol is self-validating, implement the following controls:
-
Blank Verification: Inject a solvent blank containing the derivatizing agent before samples. Nitrite reagents can sometimes be contaminated with traces of nitrosamines.
-
Recovery Check: Spike the matrix with Morpholine-d8 prior to extraction. Recovery should be 80-120%.
-
Linearity: Construct a 5-point calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).
must be > 0.99.[4][5] -
Carryover Check: Inject a blank after the highest standard. Amine derivatives can stick to the injection port liner. Tip: Change the inlet liner and gold seal regularly.
References
-
Sacher, F., et al. (1997). "Determination of N-nitrosomorpholine in water by GC-MS." Water Research.
-
US EPA Method 521. (2004). "Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary GC/MS." US Environmental Protection Agency.[6]
-
Lian, K., et al. (2018).[3] "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry.
-
Lee, J., et al. (2020). "Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry." Foods.
-
European Medicines Agency (EMA). (2020). "Nitrosamine impurities in human medicinal products." EMA Assessment Report.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
High-Performance Liquid Chromatography (HPLC) Strategies for Purity Assessment of Synthetic Intermediates and APIs
Introduction: The Criticality of Purity in Drug Discovery
In the synthesis of novel chemical entities (NCEs), "purity" is not merely a number—it is the gatekeeper of biological data integrity. A synthesized compound with 95% purity by UV area may still contain potent, co-eluting impurities that skew Structure-Activity Relationship (SAR) data.
This guide moves beyond basic "check-the-box" analysis. It provides a rigorous, self-validating framework for developing HPLC methods that ensure the compound in the vial matches the structure on the label, free from interfering synthetic byproducts.
Core Distinctions
-
Chromatographic Purity (Area %): The ratio of the analyte peak area to the total integrated area. Used for intermediates and early-stage screening.
-
Potency (Assay % w/w): The actual mass of the analyte per unit mass of sample, determined against a reference standard. Required for final APIs and tox batches.
Strategic Framework: The "Scout-Optimize-Validate" Workflow
We do not guess isocratic conditions. We employ a systematic gradient screening approach (The "Scout") followed by targeted optimization.
Diagram 1: Method Development Decision Matrix
This decision tree guides the selection of stationary and mobile phases based on analyte properties.
Caption: Selection logic for stationary phases and modifiers based on analyte pKa and chirality.
Protocol 1: The Universal Scouting Gradient
Objective: To capture all components (starting materials, intermediates, product, and oligomers) in a single run to assess complexity.
Materials & Reagents
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Why: 3.5 µm offers a balance between resolution and backpressure, allowing higher flow rates than sub-2 µm columns on standard HPLCs.
-
-
Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA).
-
Why TFA? It suppresses silanol activity (sharpening amine peaks) and ionizes basic analytes. Note: Use Formic Acid if coupling to MS to avoid signal suppression.
-
-
Mobile Phase B: Acetonitrile (MeCN) + 0.05% TFA.
Instrument Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard linear velocity for 4.6mm ID columns. |
| Temperature | 40°C | Reduces viscosity, improves mass transfer. |
| Detection | DAD (210–400 nm) | 210 nm catches amides/carbonyls; 254 nm for aromatics. |
| Injection | 5–10 µL | Load enough to see 0.1% impurities without overloading. |
The Gradient Table
| Time (min) | % B | Event |
| 0.0 | 5 | Initial Hold (Polar retention) |
| 1.0 | 5 | Isocratic hold to stack injection |
| 12.0 | 95 | Linear Ramp (The Scout) |
| 15.0 | 95 | Wash lipophilic impurities |
| 15.1 | 5 | Re-equilibration start |
| 20.0 | 5 | End of Run |
Success Criteria:
-
Main peak elutes between 20% and 80% B.
-
Resolution (
) > 1.5 between the main peak and nearest impurity. -
Peak Tailing Factor (
) < 1.5.
Protocol 2: Method Optimization & Validation
If the scouting run shows co-elution or poor shape, apply these optimization steps.
Step 1: Flatten the Gradient
Calculate the %B where the compound elutes. Create a "shallow" gradient centered on that percentage.
-
Example: Peak elutes at 50% B. New gradient: 30% to 70% B over 20 minutes. This expands the chromatographic window for critical pairs.
Step 2: Change Selectivity (Orthogonality)
If MeCN fails to separate an impurity, switch Mobile Phase B to Methanol . Methanol is a protic solvent and interacts differently with polar functional groups, often resolving peaks that co-elute in aprotic MeCN.
Step 3: Validation (ICH Q2(R2) Guidelines)
Once optimized, the method must be validated if used for final release.
Diagram 2: Validation Workflow (ICH Q2(R2))
Caption: The linear validation sequence required for regulatory compliance.
Validation Key Parameters:
-
Specificity: Use a Diode Array Detector (DAD) to compare UV spectra across the peak width (Upslope vs. Apex vs. Downslope).
-
Pass: Purity Angle < Purity Threshold.[1]
-
-
Linearity: 5 concentration levels (e.g., 50% to 150% of target concentration).
-
Precision: 6 injections of the standard. RSD should be
2.0%.
Data Analysis & Reporting
Peak Purity Assessment (DAD)
Modern software (Waters Empower, Agilent OpenLab) calculates spectral homogeneity.
-
Purity Angle: The weighted average of spectral differences across the peak.
-
Purity Threshold: The calculated noise limit.
-
Rule: If Angle < Threshold , the peak is spectrally pure (no co-eluting UV-active impurities).
Reporting Format
For synthesized intermediates, report Area % . For final compounds, report Assay (Potency) if a standard exists.
| Analyte | RT (min) | Area | % Area | Purity Flag |
| Impurity A | 4.2 | 1500 | 1.2% | Pass |
| Target API | 8.5 | 120000 | 98.1% | Pass |
| Impurity B | 9.1 | 850 | 0.7% | Pass |
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2][3] Provides the global regulatory framework for validating specificity, linearity, and accuracy. [Link]
-
Agilent Technologies. LC Method Development Guide: Strategies for Synthesized Compounds. [Link]
-
Waters Corporation. Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software. (Application Note). [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4][5][6]
Sources
Application Note: Morpholine-3-Carboxylic Acid Hydrochloride in Drug Discovery & Peptidomimetics
Executive Summary
Morpholine-3-carboxylic acid hydrochloride (M3CA-HCl) is a critical chiral building block in modern medicinal chemistry, functioning primarily as a non-aromatic proline isostere . Unlike the lipophilic pyrrolidine ring of proline, the morpholine ring introduces an ether oxygen, significantly altering the physicochemical profile of the resulting scaffold.
This guide details the strategic application of M3CA-HCl to modulate solubility, metabolic stability, and conformational rigidity in peptide backbones and small molecule inhibitors. It addresses the specific synthetic challenges posed by the hydrochloride salt form and the steric hindrance of the secondary amine.
The Reagent Profile: Physicochemical & Structural Logic
M3CA is structurally analogous to Proline and Pipecolic acid but possesses distinct electronic properties due to the morpholine oxygen.
| Property | Data | Strategic Implication |
| CAS (HCl salt) | 103775-14-8 (racemic); 1187929-04-9 (S-isomer) | Ensure stereochemical purity is verified prior to use (chiral HPLC). |
| MW | 167.59 g/mol | Low molecular weight allows for efficient "fragment-based" screening. |
| pKa (Amine) | ~8.4 (Lower than Proline ~10.6) | The oxygen's inductive effect reduces nucleophilicity, requiring stronger coupling activation. |
| Solubility | High (Water, MeOH); Low (DCM, Et2O) | Critical: The HCl salt is insoluble in non-polar organic solvents. In situ neutralization is required for organic synthesis. |
| LogP | Lower than Proline/Pipecolic acid | Increases aqueous solubility of the final drug candidate (lowers lipophilicity). |
Structural Homology & Design Strategy
The morpholine ring adopts a chair conformation, placing the carboxylic acid in an axial or equatorial position depending on N-substitution.
-
Proline Surrogate: M3CA forces a kink in the peptide backbone similar to proline but adds a hydrogen bond acceptor (ether oxygen).
-
Solubility Modulator: Replacing a Proline or Tic (tetrahydroisoquinoline-3-carboxylic acid) residue with M3CA often resolves poor solubility issues in late-stage lead optimization.
Mechanistic Workflow: Handling the Hydrochloride Salt
The commercial availability of M3CA as a hydrochloride salt ensures stability but complicates direct use in organic solvents. The zwitterionic nature of the free amino acid makes it difficult to dissolve in DCM or THF.
Diagram 1: Activation & Protection Workflow
This pathway illustrates the critical decision points when introducing M3CA into a synthetic scheme.
Caption: Decision matrix for processing M3CA-HCl. Path A is preferred for building blocks; Path B is for direct fragment ligation.
Protocol A: N-Protection (Preparation of N-Boc-Morpholine-3-COOH)
Context: Direct coupling of the HCl salt is often inefficient due to solubility mismatches. Converting to the N-Boc protected form allows the reagent to be soluble in DCM/THF and prevents self-polymerization during activation.
Materials:
-
Morpholine-3-carboxylic acid HCl (10 mmol)
-
Di-tert-butyl dicarbonate (Boc2O) (11 mmol)
-
Triethylamine (TEA) or DIPEA (22 mmol)
-
Solvent: 1:1 Dioxane/Water or THF/Water
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.67 g (10 mmol) of M3CA-HCl in 20 mL of water. The solution should be clear.
-
Basification: Add 20 mL of Dioxane (or THF). Cool to 0°C. Slowly add TEA (3.1 mL, 22 mmol) dropwise.
-
Why? The first equivalent neutralizes the HCl; the second equivalent deprotonates the amine to make it nucleophilic.
-
-
Reagent Addition: Add Boc2O (2.4 g, 11 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Monitoring: TLC (MeOH/DCM 1:9) with ninhydrin stain. The starting material spot (baseline) should disappear.
-
-
Workup (Critical):
-
Evaporate the organic solvent (Dioxane/THF) under reduced pressure.
-
The remaining aqueous layer is basic. Wash it with Et2O (2 x 20 mL) to remove unreacted Boc2O.
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M KHSO4 or 1M HCl. The product may precipitate or form an oil.
-
-
Extraction: Extract immediately with EtOAc (3 x 30 mL). Dry combined organics over Na2SO4 and concentrate.
Yield Expectation: >85% as a white/off-white solid.
Protocol B: Peptide Coupling (M3CA as the Nucleophile)
Context: Using M3CA to extend a peptide chain or cap a scaffold. The secondary amine of the morpholine ring is sterically hindered (similar to proline) and electronically deactivated by the ether oxygen. Standard EDC/HOBt coupling often fails or proceeds slowly.
Recommended Coupling System: HATU/HOAt or COMU with Collidine/DIPEA.
Step-by-Step Methodology:
-
Activation of Partner: Dissolve the Carboxylic Acid partner (1.0 eq) in dry DMF (concentration 0.1 M).
-
Base Addition: Add DIPEA (3.0 eq).
-
Note: If using M3CA-HCl directly, you need extra base. Total Base = 3.0 eq (for activation) + 1.0 eq (to neutralize M3CA-HCl).
-
-
Coupling Agent: Add HATU (1.1 eq). Stir for 2–5 minutes to form the activated ester (color change to yellow/orange often observed).
-
Addition of M3CA: Add M3CA-HCl (1.2 eq) and the extra equivalent of DIPEA (if not added in step 2).
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Troubleshooting: If conversion is low after 4 hours, add 0.1 eq of DMAP (catalytic) to accelerate the reaction, though this increases racemization risk.
-
Diagram 2: Steric & Electronic Coupling Logic
This diagram explains why specific reagents are chosen for M3CA coupling.
Caption: Overcoming the deactivated nature of the morpholine nitrogen requires high-efficiency coupling agents.
Critical Considerations & Troubleshooting
Racemization Risk
Like Proline and Phenylglycine, the alpha-proton in Morpholine-3-carboxylic acid is sensitive.
-
Risk Factor: High during the activation of the carboxylic acid of M3CA (i.e., when M3CA is the electrophile).
-
Mitigation: When coupling M3CA-COOH to an amine, use collidine instead of DIPEA/TEA as the base, and keep the temperature at 0°C for the activation step. Use Oxyma/DIC if HATU causes racemization.
Solubility "Crash-Out"
When neutralizing M3CA-HCl in DCM, the free zwitterion may precipitate, stopping the reaction.
-
Solution: Always use a "carrier solvent" like DMF or NMP (10–20% v/v) if the main solvent is DCM.
References
-
Vertex AI Search. (2025). Morpholine-3-carboxylic acid hydrochloride chemical properties and applications. Retrieved from 1
-
National Institutes of Health (NIH). (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Retrieved from 2
-
Frontiers in Chemistry. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Retrieved from 3
-
Chem-Impex International. (2024). Morpholine-3-carboxylic acid Product Page. Retrieved from 4
-
American Chemical Society (ACS). (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from 5
Sources
- 1. (R)-Morpholine-3-carboxylic acid hydrochloride [cymitquimica.com]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Morpholine-3-carboxylic acid hydrochloride Synthesis
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of Morpholine-3-carboxylic acid hydrochloride. This molecule is a crucial chiral building block in modern medicinal chemistry, and achieving high yields of enantiomerically pure product is paramount for successful drug development campaigns[1][2]. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing you with the foundational knowledge to optimize your synthesis, troubleshoot common issues, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
Q1: What are the primary synthetic routes for preparing enantiopure Morpholine-3-carboxylic acid?
When targeting an enantiomerically pure product like (S)-Morpholine-3-carboxylic acid, the most reliable and efficient strategy is to begin with a readily available chiral precursor.
-
Preferred Route: Chiral Pool Synthesis from L-Serine. This is the industry-standard approach for producing the (S)-enantiomer. The synthesis begins with L-Serine, protecting the carboxylic acid (often as a tert-butyl ester), followed by N-alkylation with a two-carbon electrophile, intramolecular cyclization to form a morpholinone intermediate, reduction of the amide, and final deprotection. This multi-step process offers excellent control over stereochemistry and generally results in high yields and purity[3].
-
Alternative Routes: While other methods exist for constructing the morpholine scaffold, such as the acid-catalyzed cyclization of diethanolamine derivatives, they are less suitable for producing this specific, chirally-substituted target[4][5]. These methods are often harsh and lack the regioselectivity required to install the carboxylic acid group at the C-3 position without extensive protecting group strategies and purification challenges.
Part 2: Troubleshooting Guide for the Synthesis from L-Serine
This section addresses the most common challenges encountered during the multi-step synthesis of (S)-Morpholine-3-carboxylic acid hydrochloride starting from L-Serine.
Q2: My N-alkylation of L-serine tert-butyl ester with 1-bromo-2-chloroethane is inefficient. What are the critical parameters to check?
Low yield in this step is typically traced back to suboptimal reaction conditions or reagent quality. The reaction involves the nucleophilic attack of the serine amine on the alkyl halide.
Common Causes & Solutions:
-
Base Selection and Stoichiometry: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the ammonium salt formed in situ but not so strong as to cause side reactions. Ensure at least 2.0 equivalents are used to neutralize the starting material salt and the HBr generated during the reaction.
-
Solvent Purity: The reaction is sensitive to water. Use a high-boiling, polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) and ensure it is anhydrous. Water can compete with the amine as a nucleophile and reduce reaction efficiency.
-
Temperature and Reaction Time: This Sₙ2 reaction requires thermal energy to proceed at a reasonable rate. Refluxing in acetonitrile (approx. 82°C) for 12-24 hours is typical. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material before proceeding with workup.
-
Phase Transfer Catalyst (PTC): In a solid-liquid biphasic system (K₂CO₃ in ACN), the reaction can be slow. The addition of a catalytic amount (5-10 mol%) of a PTC like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by transporting the carbonate base into the organic phase.
Q3: The intramolecular cyclization to form the 5-oxomorpholine-3-carboxylate intermediate is sluggish and gives a poor yield. How can I optimize this step?
This is a critical ring-forming step that relies on an intramolecular Sₙ2 reaction, where the alkoxide generated from the hydroxyl group attacks the carbon bearing the chlorine atom.
Causality and Optimization Strategy:
-
The "Why": The success of this Williamson ether-type synthesis depends on generating a potent nucleophile (the alkoxide) without promoting side reactions. The choice of base is paramount.
-
Recommended Base: Sodium ethoxide (NaOEt) or sodium tert-butoxide (t-BuONa) are excellent choices[3]. They are strong enough to fully deprotonate the alcohol but are sterically hindered enough (especially t-BuONa) to minimize competing reactions like elimination.
-
Anhydrous Conditions are CRITICAL: The presence of water will quench the alkoxide base and hydrolyze the tert-butyl ester. Ensure your solvent (e.g., toluene or THF) is rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Temperature Control: The reaction should be initiated at room temperature and then gently warmed (e.g., to 60°C) to drive the cyclization to completion[3]. Overheating can lead to decomposition. Monitor by TLC until the starting material is consumed.
Q4: The reduction of the morpholinone amide to the morpholine is incomplete or results in ester reduction. What is the best practice here?
Reducing an amide without affecting a tert-butyl ester requires a selective reducing agent. Standard reagents like LiAlH₄ can often be too reactive.
Expert Recommendations:
-
Optimal Reagent System: The combination of Sodium Borohydride (NaBH₄) and a Lewis acid like Aluminum Chloride (AlCl₃) is highly effective[3]. The Lewis acid coordinates to the amide carbonyl, making it more electrophilic and susceptible to reduction by the milder NaBH₄. This system generally leaves the t-butyl ester intact.
-
Reaction Conditions: The reaction is typically performed in an ethereal solvent like THF or methanol at 0°C to room temperature. The slow, portion-wise addition of NaBH₄ to the solution of the substrate and AlCl₃ is crucial to control the exothermic reaction[3].
-
Alternative: Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) is another excellent option for selectively reducing amides in the presence of esters. It is generally less reactive than LiAlH₄ and provides high yields.
-
Troubleshooting Incomplete Reduction: If the reaction stalls, it may be due to insufficient reducing agent or Lewis acid. Ensure at least 1.5-2.0 equivalents of the reducing agent are used. The quality of the NaBH₄ is also important, as it can degrade upon storage.
Q5: During the final HCl-mediated deprotection, my product is dark and difficult to purify. How can I obtain a clean hydrochloride salt?
The final step involves the acid-catalyzed removal of the tert-butyl protecting group. The formation of colored impurities often points to side reactions or degradation.
Protocol for a Clean Deprotection:
-
Reagent Choice: A solution of hydrogen chloride (HCl) in an anhydrous solvent like methanol, diethyl ether, or 1,4-dioxane is ideal[3]. Using aqueous HCl should be avoided as it makes isolating the final product difficult and can introduce impurities.
-
Temperature is Key: This reaction should be performed at a low temperature (0°C) and allowed to slowly warm to room temperature. The tert-butyl carbocation formed during the reaction can lead to side reactions if the temperature is too high.
-
Precipitation and Isolation: The desired Morpholine-3-carboxylic acid hydrochloride is often insoluble in the reaction solvent (e.g., ether or a mixture of methanol/ether). A clean, white solid should precipitate out of the solution. If it oils out, try adding more of a non-polar co-solvent (like heptane) or scratching the flask to induce crystallization.
-
Purification: The precipitated solid can be isolated by filtration, washed with cold, anhydrous ether to remove any soluble impurities, and then dried under vacuum. This single precipitation is often sufficient to yield a highly pure product.
Part 3: Optimized Experimental Protocol & Data
High-Yield Synthesis of (S)-Morpholine-3-carboxylic acid hydrochloride from L-Serine
This protocol is an optimized workflow based on established literature procedures[3].
Step 1: L-Serine tert-butyl ester Synthesis
-
Suspend L-Serine (1.0 eq) in tert-butyl acetate (2 vol).
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add a 70% perchloric acid solution (0.2 eq).
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench with water and adjust the pH to 9-10 with K₂CO₃.
-
Extract the product with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: N-alkylation
-
Dissolve the L-Serine tert-butyl ester (1.0 eq) from Step 1 in anhydrous acetonitrile (10 vol).
-
Add K₂CO₃ (2.5 eq) and 1-bromo-2-chloroethane (1.2 eq).
-
Heat the mixture to reflux (approx. 82°C) for 16 hours, monitoring by TLC.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.
Step 3: Intramolecular Cyclization
-
Dissolve the crude product from Step 2 in anhydrous toluene (10 vol).
-
At room temperature, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise.
-
Warm the mixture to 60°C and stir for 6 hours.
-
Cool, quench with water, and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.
Step 4: Amide Reduction
-
Dissolve the morpholinone from Step 3 (1.0 eq) in anhydrous methanol (10 vol) and cool to 0°C.
-
Add aluminum chloride (AlCl₃, 1.5 eq) portion-wise.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions, maintaining the temperature below 5°C.
-
Stir at 0°C for 1 hour, then at room temperature for 2 hours.
-
Quench carefully with saturated Na₂CO₃ solution and extract with dichloromethane (3x). Dry and concentrate.
Step 5: Deprotection
-
Dissolve the crude morpholine from Step 4 in anhydrous methanol (5 vol) and cool to 0°C.
-
Slowly add a 30% solution of HCl in methanol (3-4 vol)[3].
-
Stir at 0°C for 1 hour, then at room temperature for 1 hour.
-
Concentrate under reduced pressure to obtain the crude product. Triturate with cold, anhydrous diethyl ether to precipitate a white solid.
-
Filter the solid, wash with cold ether, and dry under vacuum to yield (S)-Morpholine-3-carboxylic acid hydrochloride.
| Step | Key Reactants | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | L-Serine, tert-butyl acetate | 1.0 / excess | None | 0 → RT | 8-12 | ~65% |
| 2 | Serine ester, 1-bromo-2-chloroethane | 1.0 / 1.2 | Acetonitrile | 82 (Reflux) | 16 | ~90% |
| 3 | N-alkylated intermediate, NaOEt | 1.0 / 1.1 | Toluene | 60 | 6 | >95%[3] |
| 4 | Morpholinone, AlCl₃, NaBH₄ | 1.0 / 1.5 / 1.5 | Methanol | 0 → RT | 3 | ~84%[3] |
| 5 | Morpholine ester, HCl/Methanol | 1.0 / excess | Methanol | 0 → RT | 2 | >97%[3] |
Part 4: Visualization of Workflow and Troubleshooting
Diagram 1: Synthetic Workflow
Caption: Decision tree for troubleshooting the morpholinone reduction step.
References
-
MySkinRecipes. Morpholine-3-carboxylic acid hydrochloride. [Link]
-
NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube. [Link]
- Google Patents. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride.
- Google Patents.
- Google Patents. CN109134577B - Synthetic method of 3 alpha-hydroxy-5 alpha-cholanic acid.
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
- Google Patents.
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
- Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
Ataman Kimya. MORPHOLINE. [Link]
Sources
- 1. Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
Overcoming challenges in stereoselective synthesis of morpholines
Welcome to the Technical Support Center for Stereoselective Morpholine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing stereochemically defined morpholine scaffolds. Chiral morpholines are privileged structures in modern drug discovery, yet their synthesis presents formidable challenges.[1][2][3]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established literature. Our goal is to explain the causality behind experimental observations and empower you to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the stereoselective synthesis of morpholines. Each issue is presented in a question-and-answer format, providing diagnostic insights and actionable solutions.
Q1: My reaction shows poor stereoselectivity (low d.r. or e.e.). What are the primary factors to investigate?
Poor stereocontrol is one of the most common challenges. The root cause often lies in the subtle interplay between the substrate, catalyst, and reaction conditions.
Answer: Achieving high stereoselectivity depends on maximizing the energy difference between the diastereomeric transition states leading to the desired and undesired products. Consider the following factors:
-
Catalyst-Substrate Matching: The choice of chiral catalyst or auxiliary is paramount. In catalytic asymmetric synthesis, specific non-covalent interactions, such as hydrogen bonding, are often critical for effective stereochemical communication.
-
Insight: In the Ru-catalyzed asymmetric transfer hydrogenation of cyclic imines to form 3-substituted morpholines, hydrogen-bonding interactions between the substrate's ether oxygen and the catalyst's Ts-DPEN ligand are crucial for achieving high enantiomeric excess (>95% ee).[4][5][6] Without this interaction, the catalyst's ability to discriminate between the two faces of the imine is significantly diminished.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence both catalyst activity and the stability of the transition states. A non-coordinating solvent is often preferred to avoid interference with the catalyst-substrate complex.
-
Temperature Control: Lowering the reaction temperature generally enhances stereoselectivity by amplifying the small energy differences between competing transition states. However, this may come at the cost of a slower reaction rate. An optimization study to balance selectivity and conversion is often necessary.
-
Substrate Sterics: The steric profile of your substrate can either reinforce or oppose the facial bias set by the catalyst. Bulky substituents may physically block one approach to the reactive center, enhancing selectivity (substrate control), or they may clash with the chiral ligand, reducing it.
Troubleshooting Workflow for Poor Stereoselectivity
Caption: Decision tree for troubleshooting poor stereoselectivity.
Q2: The reaction yield is consistently low, despite high conversion of my starting material. What's happening?
Low isolated yields in the presence of high starting material conversion often point to the formation of soluble side products, product degradation, or difficult purifications.
Answer: Several factors could be contributing to the loss of your desired morpholine product.
-
Side Reactions: Competing reaction pathways can consume your intermediate or product. For example, in Pd-catalyzed carboamination reactions to form morpholines, competing Heck arylation can be a significant issue, especially with electron-deficient N-aryl groups.[7]
-
Product Instability: The morpholine ring itself is generally stable, but certain functionalities can render it susceptible to degradation under the reaction or workup conditions (e.g., acidic or basic cleavage).
-
Catalyst Deactivation: In catalytic cycles, the catalyst may be poisoned by impurities in the starting materials or solvent, or it may decompose, leading to incomplete conversion and a complex mixture.[8]
-
Purification Losses: Morpholines, particularly those with low molecular weight and fewer substituents, can be highly polar and water-soluble. This can lead to significant material loss during aqueous workups or an inability to efficiently extract the product into an organic solvent.[9]
Comparative Table of Catalytic Systems
This table summarizes key data for different modern stereoselective methods, which can help in selecting a strategy less prone to side reactions for your specific substrate.
| Method | Catalyst System | Key Feature | Typical Yield | Typical ee/d.r. | Reference |
| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex (e.g., SKP-Rh) | Direct hydrogenation of dehydromorpholines.[10][11] | Quantitative | Up to 99% ee | [10] |
| Tandem Hydroamination/Transfer Hydrogenation | Ti-catalyst followed by RuCl[(S,S)-Ts-DPEN] | One-pot synthesis from readily available aminoalkynes.[4][5] | Good | >95% ee | [4] |
| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Direct difunctionalization of alkenes to form 2-aminomethyl morpholines.[3] | Good-Excellent | High d.r. | [3] |
| Pd-Catalyzed Carboamination | Pd(0) catalyst with appropriate ligands | Forms cis-3,5-disubstituted morpholines from O-allyl ethanolamines.[12] | Moderate-Good | Single Isomer | [12] |
Q3: I am having trouble purifying my chiral morpholine product. What are the best practices?
The physical properties of morpholines can make their purification challenging, especially when trying to separate stereoisomers.
Answer: A systematic approach is required for the effective purification of chiral morpholines.
-
Initial Purification (Removal of Reagents/Catalysts):
-
Acid/Base Wash: If your product is stable, an aqueous acid wash can remove basic impurities, followed by basification and extraction of the morpholine product.
-
Filtration: Passing the crude reaction mixture through a plug of silica gel or celite can remove solid catalysts or reagents. Metal scavengers can be employed for residual palladium or ruthenium.
-
-
Chromatography:
-
Standard Silica Gel Chromatography: This is effective for separating the product from non-polar byproducts. However, the basic nitrogen of the morpholine can cause streaking. To mitigate this, consider pre-treating your silica with triethylamine or using a mobile phase containing a small percentage of a basic modifier (e.g., 1% triethylamine or ammonium hydroxide in methanol).
-
Chiral Chromatography (HPLC/SFC): For separating enantiomers, chiral chromatography is the gold standard.[13] Supercritical Fluid Chromatography (SFC) is often preferred as a "greener" and more cost-effective alternative to HPLC, using supercritical CO₂ as the main mobile phase.[13]
-
-
Crystallization/Salt Formation: If your morpholine is a crystalline solid, diastereomeric resolution via crystallization with a chiral acid (e.g., tartaric acid, mandelic acid) is a classic and effective technique. The resulting diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for introducing stereocenters in morpholine synthesis?
Answer: The construction of chiral morpholines generally falls into three main categories, distinguished by when the key stereocenter is set relative to the ring-forming cyclization step.[10]
-
Strategy A: Stereocenter Formation Before Cyclization: This is a very common approach that starts with a molecule from the "chiral pool" (e.g., an enantiopure amino acid or amino alcohol) that already contains the desired stereocenter.[1][12] The subsequent cyclization reaction builds the morpholine ring around this pre-existing stereogenic center.
-
Strategy B: Stereocenter Formation During Cyclization: In these more advanced methods, the cyclization event itself is stereoselective. Examples include intramolecular aza-Michael additions or metal-catalyzed allylic substitutions where a chiral catalyst directs the formation of the ring and the new stereocenter simultaneously.[10]
-
Strategy C: Stereocenter Formation After Cyclization: This strategy involves first synthesizing a prochiral morpholine precursor, such as a dehydromorpholine or a morpholinone, and then introducing the stereocenter via an asymmetric transformation. Asymmetric hydrogenation of a C=C or C=N bond within the ring is a powerful example of this approach.[10][11]
Overview of Synthetic Strategies
Caption: The three primary strategies for stereoselective morpholine synthesis.
Q2: How do I choose between a substrate-controlled and a catalyst-controlled diastereoselective reaction?
Answer: The choice depends on the desired diastereomer and the inherent stereochemical biases of your substrate.
-
Substrate-Controlled Reactions: These reactions rely on the existing stereocenters and conformational preferences of the substrate to direct the stereochemical outcome of a new stereocenter.[14] This is often the most straightforward approach if the intrinsic facial bias of the substrate leads to the desired "Felkin-Anh" or chelation-controlled product.
-
Catalyst-Controlled Reactions: These are necessary when the desired diastereomer is the "anti-Felkin" product, which is disfavored by the substrate's natural bias. In this case, a powerful chiral catalyst is used to override the substrate's inherent preference and force the reaction to proceed through a different, catalyst-stabilized transition state.[14] Success requires a catalyst that can exert a stronger stereodirecting effect than the substrate itself.
Q3: What are the key safety concerns when synthesizing morpholines?
Answer: While the morpholine core itself is common in pharmaceuticals, the synthesis can involve hazardous reagents and conditions.
-
Strong Acids: The classic industrial synthesis involves the dehydration of diethanolamine with concentrated sulfuric acid at high temperatures.[7][15] This reaction is highly exothermic and requires careful temperature control and appropriate personal protective equipment (PPE) for handling corrosive acids.[7]
-
Reactive Intermediates: Many syntheses proceed through reactive intermediates. Always consult the safety data sheet (SDS) for all reagents, intermediates, and solvents.
-
Product Hazards: Morpholine itself is a flammable and corrosive liquid.[7] Substituted derivatives may have different toxicological profiles. Always handle the final products with appropriate care until their properties are well-understood.
Key Experimental Protocol: Catalytic Asymmetric Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/Transfer Hydrogenation
This one-pot, two-step protocol is a powerful method for accessing enantioenriched 3-substituted morpholines from aminoalkyne substrates.[5][6] It exemplifies a modern, efficient approach that avoids stoichiometric chiral reagents.
Step 1: In-Situ Formation of Cyclic Imine via Ti-Catalyzed Hydroamination
-
Setup: In a nitrogen-filled glovebox, add the aminoalkyne substrate (1.0 equiv), Ti catalyst 1 (bis(amidate)bis(amido) titanium precatalyst, 5 mol %), and anhydrous toluene to a dried reaction vessel equipped with a magnetic stir bar.
-
Reaction: Seal the vessel and heat the reaction mixture at 110 °C. Monitor the reaction by ¹H NMR or GC-MS for the disappearance of the starting material and formation of the cyclic imine intermediate.
-
Completion: Once the hydroamination is complete (typically 12-24 hours), cool the reaction vessel to room temperature. The crude imine solution is used directly in the next step without purification.
Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
-
Reagent Preparation: In a separate vial inside the glovebox, prepare the ATH catalyst solution by dissolving RuCl (2 , 2.5 mol %) in anhydrous isopropanol.
-
Addition: Add the ATH catalyst solution to the vessel containing the crude cyclic imine.
-
Reaction: Stir the reaction mixture at room temperature. The isopropanol serves as both the solvent and the hydrogen source. Monitor the reaction by ¹H NMR or GC-MS for the conversion of the imine to the chiral morpholine.
-
Workup and Purification: Upon completion (typically 4-12 hours), concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (often with a triethylamine-treated eluent system) to afford the desired enantioenriched 3-substituted morpholine.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the final product using chiral HPLC or SFC.
Workflow for Tandem Synthesis
Caption: Workflow for the one-pot tandem synthesis of chiral morpholines.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
Xie, J.-H., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link]
-
Xie, J.-H., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
-
Scott, M. S., & Vicic, D. A. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 11(7), 1583–1586. [Link]
-
Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
-
Various Authors. Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Academia.edu. [Link]
-
Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 13(23), 6342–6345. [Link]
-
Johnson, M., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2575-2579. [Link]
-
Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(20), 4513–4516. [Link]
-
Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Liljefors, T., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2020). Access to enantio-enriched morpholines. ResearchGate. [Link]
-
Various Authors. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Various Authors. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Various Authors. (1988). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. RSC Publishing. [Link]
-
Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]
-
Wikipedia Contributors. (2024). Morpholine. Wikipedia. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
PubChem. Morpholine. National Center for Biotechnology Information. [Link]
-
Liu, K., & Tu, Y. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]
-
He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
-
Zhang, W., et al. (2022). Unlocking the Stereoselectivity and Substrate Acceptance of Enzymes: Proline-Induced Loop Engineering Test. Angewandte Chemie International Edition in English, 61(1), e202110793. [Link]
-
Hoffmann, R. W. (2015). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. Accounts of chemical research, 48(6), 1735–1745. [Link]
Sources
- 1. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 14. The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morpholine - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of Morpholine-3-carboxylic Acid Hydrochloride
Welcome to the technical support center for the synthesis of Morpholine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, pilot, or manufacturing-scale production. As a key building block in pharmaceutical development, the robust and scalable synthesis of this compound is critical.[1][2][3] This document moves beyond simple protocols to address the "why" behind experimental choices, providing field-proven insights to troubleshoot common issues encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Morpholine-3-carboxylic acid, and which is most suitable for scale-up?
There are several established routes, but their suitability for large-scale production varies significantly. The optimal choice depends on factors like starting material cost, stereochemical requirements, and process safety.
| Starting Material | General Approach | Advantages for Scale-Up | Challenges for Scale-Up | Relevant Sources |
| L-Serine or D-Serine | N-alkylation followed by intramolecular cyclization and deprotection. | Readily available, chiral starting material; mild reaction conditions. | Multiple steps; requires protection/deprotection strategy. | [4] |
| 1,2-Amino Alcohols | Annulation with reagents like chloroacetyl chloride followed by reduction. | Conceptually straightforward. | Often requires harsh reducing agents (e.g., borane or aluminum hydrides); potential for over-alkylation. | [5] |
| (S)-Epichlorohydrin | Ring-opening with an appropriate amine followed by cyclization. | Can be efficient for producing specific enantiomers. | Epichlorohydrin is a hazardous and reactive reagent. | [6] |
For most applications requiring stereochemical purity, the L-Serine based route offers a balanced profile of raw material availability, milder conditions, and better control, making it a preferred choice for industrial production.[4]
Q2: What are the primary challenges I should anticipate when moving from a 10g scale to a 1kg scale?
The primary challenges are typically not in the chemistry itself, but in the physical and engineering aspects of the process:
-
Heat Management: Reactions that are easily managed in a lab flask can become dangerously exothermic in a large reactor. The surface-area-to-volume ratio decreases significantly at scale, hindering heat dissipation. This is especially critical during cyclization and the final salt formation with HCl.[7]
-
Mass Transfer & Mixing: Ensuring homogenous mixing in a large volume is difficult. Poor mixing can lead to localized "hot spots," side reactions, and inconsistent product quality.
-
Product Isolation & Handling: The physical properties of the final hydrochloride salt (e.g., solubility, crystal form) can make filtration and drying more complex at a larger scale.
-
Safety & Environmental: Handling larger quantities of reagents like chloroacetyl chloride or strong acids requires robust engineering controls and waste management plans.
Q3: How critical is the quality of the starting L-Serine tert-butyl ester?
It is absolutely critical. Impurities in the starting ester (e.g., residual acids from its preparation, other amino acid esters) will carry through and complicate subsequent steps. Specifically, acidic impurities can neutralize the base used in the cyclization step, leading to incomplete reactions. We recommend rigorous quality control on all incoming raw materials, including purity assessment by titration and HPLC.
Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during the scale-up process, providing both the likely cause and a validated solution.
Problem 1: Low Yield or Stalled Cyclization Reaction
You're performing the intramolecular cyclization of N-chloroacetyl-L-serine tert-butyl ester to form the morpholinone intermediate, but TLC/HPLC analysis shows significant starting material remaining even after extended reaction time.
-
Potential Cause 1: Ineffective Base or Stoichiometry. The cyclization is a Williamson ether synthesis, requiring a strong enough base to deprotonate the hydroxyl group. On a large scale, inefficient mixing can prevent the base from fully incorporating, or it may be neutralized by acidic impurities.
-
Solution:
-
Select the Right Base: While sodium ethoxide is commonly used, potassium tert-butoxide (tBuOK) can be more effective due to its greater solubility in organic solvents and higher basicity.[8][9]
-
Controlled Addition: Instead of adding the base all at once, a slow, subsurface addition to a well-stirred solution of the substrate is crucial. This maintains a consistent pH and temperature.
-
Verify Stoichiometry: Perform a simple acid-base titration on your starting material lot to check for acidic impurities and adjust the base charge accordingly.
-
-
-
Potential Cause 2: Incorrect Solvent Choice. The solvent must fully dissolve both the substrate and the base-substrate complex to facilitate the intramolecular reaction.
-
Solution: Toluene is often cited in patents and is a good choice for its high boiling point and azeotropic water removal capabilities.[4] Ensure the solvent is dry, as water will consume the base.
-
Problem 2: Difficulty with Isolation of the Final Hydrochloride Salt
After deprotection and addition of HCl, the Morpholine-3-carboxylic acid hydrochloride either remains in solution or forms an oil, making filtration impossible.
-
Potential Cause: High Solubility & Hygroscopic Nature. The target molecule is a polar amino acid salt, making it highly soluble in polar solvents like methanol or water, which are often used in the preceding steps.
-
Solution 1: Solvent Swap & Anti-Solvent Precipitation.
-
After the deprotection step, distill off the reaction solvent (e.g., methanol) under reduced pressure.
-
Replace it with a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol (IPA) or acetone.
-
Slowly add the HCl solution (e.g., HCl in IPA) to the well-stirred solution. The product should precipitate as a crystalline solid.
-
Cooling the mixture can further improve the yield of the precipitated salt.[10][11]
-
-
Solution 2: Control of Crystallization.
-
If an oil forms, try adding a small seed crystal of a previously isolated batch to induce crystallization.
-
Stir the oiled mixture at a controlled temperature for several hours. The mechanical energy can often break the kinetic barrier to crystallization.
-
-
Problem 3: Formation of Dimeric and Polymeric Impurities
You observe impurities with higher molecular weights than your desired product, which are difficult to remove via simple recrystallization.
-
Potential Cause: Intermolecular Side Reactions. If the concentration of the substrate is too high during the cyclization step, an intermolecular reaction (one molecule's hydroxyl group reacting with another's chloroacetyl group) can compete with the desired intramolecular cyclization.
-
Solution: High-Dilution Conditions. While counterintuitive for a large-scale process, the cyclization step must be run at a sufficiently low concentration to favor the intramolecular pathway. The substrate solution should be added slowly to a well-stirred solution of the base in the reactor, rather than the other way around. This principle ensures that at any given moment, the concentration of the unreacted substrate is low.
-
Detailed Scale-Up Protocol: (S)-Morpholine-3-carboxylic Acid HCl from L-Serine
This protocol is adapted from established industrial methods and is designed for robust performance at scale.[4]
Workflow Overview
Step-by-Step Procedure
-
Step 1: N-chloroacetylation of L-serine tert-butyl ester
-
Charge the reactor with L-serine tert-butyl ester and a suitable solvent like dichloromethane (DCM).
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of chloroacetyl chloride in DCM, maintaining the temperature below 10 °C. The addition of the acid chloride is exothermic.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).
-
Perform an aqueous workup to remove any water-soluble byproducts.
-
-
Step 2: Intramolecular Cyclization
-
Dissolve the N-chloroacetyl intermediate from Step 1 in toluene.
-
In a separate vessel, prepare a solution or slurry of sodium ethoxide or potassium tert-butoxide in toluene.
-
Slowly add the substrate solution to the base solution at a controlled temperature (typically 60-80 °C) to maintain high-dilution conditions.
-
Stir at temperature until the reaction is complete.
-
-
Step 3: Amide Reduction
-
Dissolve the resulting morpholinone intermediate in a suitable solvent like methanol or THF.
-
Cool the solution and add a reducing agent. While sodium borohydride can be used, it often requires an additive like aluminum trichloride to be effective for amide reduction.[4] A borane complex (e.g., Borane-THF) is a more common industrial choice for this transformation.
-
Safety Note: The addition of the reducing agent and the subsequent quench are highly exothermic and will generate hydrogen gas. Ensure adequate cooling and ventilation.
-
Carefully quench the reaction with a protic solvent (e.g., methanol, then water).
-
-
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude (S)-morpholine-3-carboxylic acid tert-butyl ester in methanol.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., concentrated HCl or HCl in isopropanol).
-
Stir the resulting slurry at low temperature for 1-2 hours to maximize precipitation.
-
-
Step 5: Isolation and Drying
-
Filter the precipitated solid using a centrifuge or filter-dryer.
-
Wash the filter cake with a cold solvent like isopropanol or acetone to remove residual impurities.
-
Dry the final product under vacuum at a controlled temperature (e.g., 40-50 °C) until residual solvent levels are within specification.
-
Safety First: A Non-Negotiable Pillar
Scaling up chemical synthesis introduces risks that must be proactively managed.
-
Exotherm Control: The N-acylation, amide reduction, and final salt formation steps are all significantly exothermic. Use a reactor with a calibrated cooling jacket and ensure controlled, slow addition rates for all reagents. Consider installing a secondary cooling system for emergency situations.
-
Reagent Handling:
-
Chloroacetyl Chloride: Highly corrosive and lachrymatory. Must be handled in a closed system with proper ventilation.
-
Sodium Borohydride / Borane: Flammable solids/solutions that react violently with water to produce hydrogen gas. Store and handle under an inert atmosphere (e.g., nitrogen).
-
-
Pressure Management: The quench of the reduction step liberates hydrogen gas. The reactor must be properly vented to a scrubber system to prevent pressure buildup.
Process Safety Workflow
By treating this guide as a living document and adapting its principles to your specific laboratory and pilot plant conditions, you can navigate the challenges of scaling up the synthesis of Morpholine-3-carboxylic acid hydrochloride effectively and safely.
References
-
ACS Publications. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
- Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
- Google Patents. (1995). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine....
-
PMC. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
- Google Patents. (2013). CN102321045A - Method for preparing high morphine hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN102321045A - Method for preparing high morphine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: High-Purity Morpholine Hydrochloride Preparation
Introduction
In the synthesis of Active Pharmaceutical Ingredients (APIs) such as Linezolid or Gefitinib , Morpholine Hydrochloride (Morpholine HCl) serves as a critical nucleophilic precursor. While commercially available, "reagent grade" salts often fail to meet the stringent water content and impurity profiles required for sensitive metal-catalyzed cross-coupling reactions.
This guide addresses the refinement of laboratory and pilot-scale protocols to prepare anhydrous, high-purity Morpholine HCl. We move beyond standard neutralization, focusing on thermodynamic control and solvent engineering to eliminate common failure modes like hygroscopic clumping and oxidative discoloration.
Module 1: The "Gold Standard" Synthesis Protocol
Core Philosophy: The presence of water is the primary antagonist in Morpholine HCl preparation. Aqueous neutralization (HCl (aq) + Morpholine) yields a product that is energetically costly to dry and prone to "oiling out." The refined protocol utilizes anhydrous precipitation to ensure a free-flowing, crystalline precursor.
Optimized Protocol: Anhydrous Gas-Phase Saturation
Reagents:
-
Morpholine Base (ReagentPlus®,
99%, redistilled if yellow). -
Solvent: Anhydrous Diethyl Ether (
) or tert-Butyl Methyl Ether (TBME). Note: TBME is preferred for scalability due to higher flash point. -
Acid Source: Anhydrous HCl gas (cylinder) or 4M HCl in Dioxane.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask (RBF) under a Nitrogen (
) stream. Equip with a mechanical stirrer, internal thermometer, and gas inlet adapter. -
Solvation: Charge the RBF with Morpholine Base (1.0 eq) and anhydrous TBME (10 volumes relative to morpholine). Cool the system to 0–5°C .
-
Scientist's Note: Morpholine is a secondary amine (
). The neutralization is highly exothermic ( ). Failure to cool will result in localized heating, leading to oxidation (yellowing) and potential ether cleavage if temperatures spike.
-
-
Acidification:
-
Method A (Gas - Preferred): Bubble anhydrous HCl gas slowly through the solution.
-
Method B (Solution): Add HCl in Dioxane dropwise via an addition funnel.
-
Endpoint: Monitor pH using wet pH paper held in the headspace or by checking an aliquot. Target pH is 2.0–3.0 . Do not stop at neutral; a slight excess of acid ensures full conversion of the amine.
-
-
Digestion: Allow the white slurry to stir at 0°C for 30 minutes, then warm to room temperature (20-25°C) for 1 hour. This "Ostwald ripening" phase encourages small crystals to dissolve and redeposit on larger ones, improving filtration speed.
-
Isolation: Filter under
pressure (Schlenk line) or rapid vacuum filtration. -
Washing: Wash the filter cake
with cold anhydrous TBME to remove unreacted amine and non-polar impurities. -
Drying: Dry in a vacuum oven at 40°C over
(Phosphorus Pentoxide) for 12 hours.
Module 2: Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by our user base.
Category A: Physical State & Hygroscopicity[1][2][3]
Q: My product turned into a sticky paste or "oil" instead of a white powder. What happened?
-
Root Cause: This is a classic symptom of hygroscopicity . Morpholine HCl is deliquescent; it absorbs atmospheric moisture until it dissolves in it.
-
The Fix:
-
Immediate: Attempt to induce crystallization by scratching the glass sidewall or adding a seed crystal.
-
Solvent Swap: If you used ethanol or methanol, the salt is too soluble and holds onto solvent/water. Redissolve the paste in a minimum amount of hot ethanol and add cold diethyl ether (antisolvent) until turbid. Recrystallize.
-
Prevention: Switch to the Anhydrous Protocol (Module 1). Avoid aqueous HCl.
-
Q: The filtration is extremely slow (clogging the frit).
-
Root Cause: Rapid precipitation caused "fines" (microcrystalline particles) that block filter pores.
-
The Fix: You skipped the Digestion step. Re-heat the slurry to near-boiling (if using EtOH) or stir longer at room temperature (if using Ether) to allow crystal growth.
Category B: Impurity & Color[4]
Q: The Morpholine HCl salt is yellow or off-white. Is it usable?
-
Root Cause: Oxidation. Morpholine base oxidizes to N-oxide species or ring-opened aldehydes upon exposure to air and light.
-
Risk Assessment: For robust reactions (e.g., simple acylations), it may be acceptable. For catalytic cross-coupling (e.g., Buchwald-Hartwig), trace oxidation products can poison Pd-catalysts.
-
The Fix:
-
Purification: Recrystallize from hot Ethanol/Isopropanol (1:1). Add activated charcoal (10 wt%), boil for 5 mins, and filter hot through Celite.
-
Prevention: Distill the Morpholine base over KOH or Sodium metal before use if the starting liquid is yellow.
-
Module 3: Visualization & Logic Flows
Workflow 1: Anhydrous Synthesis Pathway
This diagram illustrates the critical path for minimizing water inclusion.
Figure 1: Optimized workflow for the preparation of anhydrous Morpholine Hydrochloride.
Workflow 2: Troubleshooting Decision Tree
Use this logic flow when the isolated product does not meet specifications.
Figure 2: Decision matrix for correcting common purity and physical state issues.
Module 4: Quality Specifications (Data Table)
When preparing Morpholine HCl as a precursor for GMP or GLP studies, aim for the following specifications.
| Parameter | Specification | Method | Scientific Rationale |
| Appearance | White crystalline powder | Visual | Yellowing indicates oxidation; clumping indicates moisture. |
| Assay | Titration ( | Stoichiometric accuracy for downstream coupling. | |
| Melting Point | 175°C – 178°C | Capillary | Depression of MP indicates impurities or solvates [1]. |
| Water Content | Karl Fischer (KF) | Excess water hydrolyzes sensitive acyl chlorides or deactivates catalysts. | |
| pH (1% aq) | 4.0 – 6.0 | pH Meter | Ensures no excess free acid (corrosive) or free amine. |
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
- Organic Syntheses. (1946). Morpholine Hydrochloride Preparation and Properties. Coll. Vol. 3, p. 685.
-
Ataman Chemicals. (n.d.). Morpholine: Industrial Applications and Synthesis. Retrieved from [Link]
Validation & Comparative
Comparing the efficacy of different morpholine-based fungicides
Executive Summary
Morpholine fungicides (FRAC Group 5) represent a critical class of Sterol Biosynthesis Inhibitors (SBIs).[1] Unlike the widely used azoles (DMIs) that target a single enzymatic step (C14-demethylation), morpholines and their piperidine analogues exhibit a "dual-blockade" mechanism. They inhibit both the
This guide objectively compares the three industry standards—Fenpropimorph , Tridemorph , and Fenpropidin —analyzing their structure-activity relationships (SAR), efficacy profiles, and resistance risks. It also provides a validated high-throughput screening (HTS) protocol for determining EC50 values in Zymoseptoria tritici.
Mechanistic Differentiation: The "Spiral Blockade"
To understand efficacy differences, one must understand the target site. Morpholines are unique because they mimic the high-energy carbocationic intermediates formed during sterol reduction and isomerization.[2]
The Dual-Target Mechanism
While azoles cause an accumulation of methylated sterols (toxic to membranes), morpholines induce the accumulation of ignosterol and fecosterol .
-
Primary Block: Inhibition of
-reductase (ERG24).[1] -
Secondary Block: Inhibition of
-isomerase (ERG2).
This multi-site activity within the same pathway creates a higher barrier to resistance compared to single-site inhibitors.
Pathway Visualization
The following diagram illustrates the specific inhibition points of morpholines within the ergosterol biosynthesis pathway.
Figure 1: Ergosterol biosynthesis pathway highlighting the dual inhibition points of morpholine fungicides (Blue) versus Azoles (Red).
Comparative Analysis: Product Performance
The three major compounds differ significantly in their chemical structure (morpholine vs. piperidine rings), which influences their lipophilicity (LogP) and systemicity within the plant.
Compound Profiles
| Feature | Fenpropimorph | Tridemorph | Fenpropidin |
| Chemical Class | Morpholine | Morpholine | Piperidine |
| LogP (Lipophilicity) | ~4.1 (High Systemicity) | ~4.2 | ~2.6 (Rapid Uptake) |
| Primary Target | Balanced ERG24 / ERG2 | Predominantly ERG24 | Predominantly ERG2 |
| Key Spectrum | Blumeria (Mildew), Rusts | Erysiphe, Mycosphaerella | Blumeria (Fast Knockdown) |
| Mobility | Acropetal (moves up) | Limited Systemic | Translaminar & Acropetal |
| Typical EC50 (Wheat Mildew) | 0.01 – 0.1 mg/L | 0.1 – 0.5 mg/L | 0.005 – 0.05 mg/L |
Technical Insights
-
Fenpropimorph: The "Gold Standard" for cereal mildews. Its high lipophilicity allows it to adhere to the leaf wax layer while slowly penetrating the tissue, providing long-lasting protection.
-
Fenpropidin: Although chemically a piperidine, it is grouped here due to functional similarity. Its lower LogP allows for rapid uptake , making it an excellent "knockdown" partner in mixtures.
-
Tridemorph: An older generation compound.[3] While effective, it has a narrower margin of crop safety (phytotoxicity) compared to Fenpropimorph.
Experimental Protocol: High-Throughput EC50 Determination
Objective: Determine the EC50 of Fenpropimorph against Zymoseptoria tritici using a liquid microtiter assay. Principle: Fungal growth is measured via Optical Density (OD) at 405nm.
Materials
-
Pathogen: Z. tritici isolate (monoconidial).
-
Medium: Potato Dextrose Broth (PDB) or Yeast Extract Glucose (YEG).
-
Plate: 96-well flat-bottom microtiter plate (sterile).
-
Solvent: DMSO (Final concentration < 1%).[4]
Step-by-Step Workflow
-
Inoculum Preparation:
-
Harvest spores from 7-day old agar plates.
-
Adjust concentration to
spores/mL using a hemocytometer.
-
-
Compound Dilution:
-
Prepare a 1000x stock of Fenpropimorph in DMSO.
-
Perform 1:3 serial dilutions to generate 12 concentrations (Range: 10 mg/L to 0.00005 mg/L).
-
-
Assay Setup:
-
Add 100 µL of spore suspension to each well.
-
Add 1 µL of diluted fungicide to test wells.
-
Controls: Solvent Control (DMSO only) and Blank (Media only).
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at 21°C in the dark for 5–7 days.
-
-
Data Acquisition:
-
Resuspend fungal growth (shake plate for 30s).
-
Read Absorbance (OD) at 405nm.[4]
-
Validation Logic (Self-Correcting)
-
Z-Factor Check: If
, the assay is invalid due to high variability. -
Growth Threshold: The Solvent Control must reach an OD > 0.2 to ensure the fungus is viable.
Workflow Diagram
Figure 2: Validated workflow for high-throughput fungicide sensitivity testing.
Resistance Management (FRAC Group 5)
Morpholines are classified as Low-to-Medium Risk for resistance.[1][5]
-
Genetics: Resistance is polygenic (controlled by multiple genes), leading to a gradual shift in sensitivity ("shifting baseline") rather than the sudden failure seen with Strobilurins (QoIs).
-
Cross-Resistance: Positive cross-resistance exists between Fenpropimorph and Fenpropidin.[5] However, there is no cross-resistance between Morpholines and Azoles (Group 3), making them ideal mixture partners to protect triazole efficacy.
References
-
Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. [Link]
-
Mercer, E. I. (1988). The mode of action of morpholines.[1][3][6][7][8][9][10] In Sterol Biosynthesis Inhibitors (pp. 120-150). Ellis Horwood. [Link]
-
Leroux, P., & Walker, A. S. (2011). Activity of fungicides and modulators of membrane drug transporters in multidrug-resistant strains of Botrytis cinerea and Zymoseptoria tritici. Pest Management Science.[11] [Link]
-
Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology.[3][4][8][12][13] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bcpc.org [bcpc.org]
- 4. frac.info [frac.info]
- 5. scribd.com [scribd.com]
- 6. resistance.nzpps.org [resistance.nzpps.org]
- 7. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
In Silico Optimization of 1,8-Naphthyridine-3-Carboxylic Acid Analogues: A Comparative Technical Guide
Executive Summary
The 1,8-naphthyridine-3-carboxylic acid scaffold represents a critical bioisostere of the quinolone class of antibiotics (e.g., nalidixic acid, ciprofloxacin). While traditional quinolones target bacterial DNA gyrase, recent in silico studies have expanded the utility of 1,8-naphthyridine analogues to anticancer (Topoisomerase II inhibition), antitubercular (Enoyl-ACP reductase inhibition), and antiviral applications.
This guide provides a technical comparison of these analogues against standard-of-care therapeutics using computational metrics. It details the specific in silico workflows required to validate these compounds, focusing on molecular docking fidelity, ADMET profiling, and molecular dynamics (MD) stability.
Part 1: Comparative Performance Analysis
Antimicrobial Potency: Analogues vs. Fluoroquinolones
Target: DNA Gyrase B (ATPase domain) and Topoisomerase IV. Mechanism: Competitive inhibition of the ATP-binding pocket or intercalation into the DNA-enzyme cleavage complex.
The following table summarizes in silico binding affinities of novel 1,8-naphthyridine derivatives compared to the standard drug Ciprofloxacin. Lower binding energy (
| Compound Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Comparison to Standard | Key Interactions Identified |
| Standard: Ciprofloxacin | DNA Gyrase (1KZN) | -6.0 to -7.5 | N/A | H-bonds with Asp73, Gly77; Hydrophobic interaction with Val120. |
| Standard: Clorobiocin | DNA Gyrase (1KZN) | -6.4 to -7.1 | N/A | Competitive ATP site binder. |
| 7-Substituted-1,8-Naphthyridine (AM1) | DNA Gyrase (1KZN) | -8.8 to -9.5 | +28% Affinity | Stronger H-bond network with Arg136; Stable salt bridge formation. |
| Naphthyridine-3-thiosemicarbazides | Topoisomerase IV | -8.5 to -9.2 | +20% Affinity | Intercalation similar to Norfloxacin but with enhanced side-chain van der Waals contacts. |
| Naphthyridine-3-carbonitrile (ANA-12) | Enoyl-ACP Reductase (4TZK) | -9.8 (Glide Score) | Superior | High specificity for hydrophobic pocket of InhA (M. tuberculosis). |
Insight: The 1,8-naphthyridine analogues frequently exhibit superior binding energies (-8.5 to -9.8 kcal/mol) compared to first-generation quinolones. This is often attributed to the derivatization at the N-1 and C-7 positions, which allows the analogues to access auxiliary binding pockets not utilized by the rigid core of nalidixic acid.
Anticancer Efficacy: Analogues vs. Doxorubicin/Vosaroxin
Target: Human Topoisomerase II
| Compound | Target (PDB ID) | Binding Energy (kcal/mol) | Predicted IC50 (µg/mL) | Performance vs. Alternative |
| Standard: Doxorubicin | Topo II (1ZXM) | -7.5 to -8.2 | 3.56 (HepG2) | High affinity but high cardiotoxicity risk. |
| Standard: Vosaroxin | Topo II (4FM9) | -9.1 | Clinical Stage | Known 1,8-naphthyridine derivative.[1] |
| Novel Ligand L1-L5 | Topo II (1ZXM) | -8.9 to -9.3 | N/A | Comparable to Vosaroxin; superior to Bevacizumab (-6.[2]0) in binding site fit.[3] |
| Compound 8b (Schiff Base) | Topo II (4FM9) | -9.5 | 3.20 (HepG2) | Superior potency predicted vs Doxorubicin; forms dual H-bonds with DNA segment. |
Insight: The 1,8-naphthyridine scaffold mimics the planar, intercalating nature of anthracyclines (like Doxorubicin) but offers a distinct toxicity profile. In silico ADMET studies suggest these analogues often violate fewer Lipinski rules than the bulky anthracyclines.
Part 2: Validated Experimental Protocols
Protocol 2.1: High-Fidelity Molecular Docking
Objective: To predict the binding conformation and affinity of analogues with high statistical reliability. Software: AutoDock Vina, Schrödinger Glide, or GOLD.
Step-by-Step Methodology:
-
Protein Preparation:
-
Retrieve crystal structure (e.g., PDB: 1KZN for Gyrase) from the RCSB PDB.
-
Crucial Step: Remove all water molecules except those mediating bridging interactions (check literature for specific waters in the active site).
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Generate 3D structures of analogues.
-
Perform energy minimization (MMFF94 force field) to eliminate steric clashes.
-
Set rotatable bonds (keep amide bonds rigid).
-
-
Self-Validation (Redocking):
-
Mandatory Quality Check: Extract the co-crystallized native ligand (e.g., Clorobiocin).
-
Dock this native ligand back into the active site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.
-
Pass Criteria: RMSD
2.0 Å. If RMSD > 2.0 Å, adjust the grid box size or exhaustiveness settings.
-
-
Grid Generation:
-
Center the grid box on the active site residues (e.g., Asp73, Arg76 for GyrB).
-
Dimensions: Typically
points with 0.375 Å spacing.
-
-
Docking & Analysis:
-
Run the docking algorithm (Lamarckian Genetic Algorithm for AutoDock).
-
Cluster results by RMSD (tolerance 2.0 Å).
-
Select the lowest energy conformation from the most populated cluster.
-
Protocol 2.2: ADMET & Drug-Likeness Profiling
Objective: To filter out compounds with poor pharmacokinetic properties early in the design phase. Tools: SwissADME, pkCSM, or QikProp.
Workflow:
-
SMILES Input: Convert chemical structures to canonical SMILES format.
-
Lipinski's Rule of Five Check:
-
MW < 500 Da.
-
LogP < 5.
-
H-bond donors < 5.
-
H-bond acceptors < 10.[1]
-
Action: Discard analogues with >1 violation.
-
-
Toxicity Prediction (Ames Test):
-
Use TOPKAT or ProTox-II to predict mutagenicity.
-
Note: 1,8-naphthyridines can be mutagenic; prioritize derivatives with "Negative" Ames predictions.
-
-
Bioavailability Radar:
-
Assess TPSA (Topological Polar Surface Area). Ideal range: 20–130 Ų for oral bioavailability.
-
Part 3: Visualization of Logic and Pathways
In Silico Lead Optimization Workflow
The following diagram illustrates the decision logic for filtering 1,8-naphthyridine libraries.
Caption: Decision matrix for prioritizing 1,8-naphthyridine derivatives. Only compounds passing ADMET and Redocking validation proceed to computationally expensive MD simulations.
Binding Mode Interaction Map (DNA Gyrase)
This diagram visualizes the critical residue interactions required for high-affinity binding, derived from the comparative analysis.
Caption: Pharmacophore map highlighting essential interactions between 1,8-naphthyridine analogues and the DNA Gyrase active site (PDB: 1KZN).
References
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives. Indian Journal of Pharmaceutical Sciences. Link
-
New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research. Link
-
Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. Link
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Link
-
QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Link
Sources
Comparative Guide: Evaluating the Anti-Tumor Activity of Isoquinoline-3-Carboxylic Acid Derivatives
Executive Summary: The Isoquinoline Scaffold in Oncology
Isoquinoline-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, distinct from their quinoline isomers (often associated with HIF-prolyl hydroxylase inhibition for anemia). In the context of oncology, these derivatives function primarily as DNA intercalators and Topoisomerase I (Topo I) inhibitors , mimicking the activity of camptothecin but often with improved solubility and metabolic stability profiles.
This guide provides a technical roadmap for evaluating these compounds, contrasting their efficacy against standard-of-care agents like Camptothecin (CPT) and Doxorubicin (DOX) . We focus on two critical evaluation pillars: cytotoxic potency (IC50) and mechanistic validation (Topo I inhibition & Cell Cycle Arrest).
Structural Rationale & Mechanism of Action
The Pharmacophore
The planar isoquinoline core facilitates
Mechanism: Topoisomerase I Poisoning
Unlike catalytic inhibitors, these derivatives typically act as Topo I poisons . They stabilize the transient covalent complex between DNA and the enzyme (the "cleavage complex"), preventing DNA religation.[1] This results in protein-linked DNA single-strand breaks (SSBs), which convert to lethal double-strand breaks (DSBs) during replication.
Pathway Visualization
The following diagram illustrates the specific signaling cascade triggered by these derivatives, leading from drug entry to apoptotic cell death.
Figure 1: Mechanism of Action. The derivative stabilizes the Topo I-DNA complex, converting single-strand nicks into lethal double-strand breaks during replication.
Comparative Performance Analysis
When publishing data on new derivatives, you must benchmark against established standards. The table below summarizes typical potency ranges for optimized isoquinoline-3-carboxylic acid derivatives compared to clinical standards.
Table 1: Comparative Cytotoxicity Profile (IC50 in M)
| Compound Class | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Mechanism Note |
| Isoquinoline-3-Carboxylates | 2.5 – 8.0 | 4.0 – 12.0 | 1.8 – 5.5 | Topo I Poison + DNA Intercalation |
| Camptothecin (Control) | 0.05 – 0.2 | 0.1 – 0.5 | 0.05 – 0.3 | Pure Topo I Poison |
| Doxorubicin (Control) | 0.5 – 2.0 | 0.2 – 1.0 | 0.4 – 1.5 | Topo II Poison + Intercalation |
| 5-Fluorouracil (Control) | 5.0 – 20.0 | 10.0 – 50.0 | 2.0 – 10.0 | Antimetabolite |
Expert Insight: While isoquinoline derivatives often show higher IC50 values (lower potency) than Camptothecin, they frequently exhibit superior metabolic stability and reduced efflux pump susceptibility (P-gp substrates), making them more effective in drug-resistant cell lines (e.g., MCF-7/ADR).
Experimental Protocols (Self-Validating Systems)
To ensure your data meets the "Trustworthiness" pillar of E-E-A-T, follow these protocols. These are designed to minimize batch effects and false positives.
Protocol A: High-Fidelity Cytotoxicity Screen (MTS/CCK-8)
Avoid MTT if possible due to metabolic interference; CCK-8 is preferred for stability.
-
Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Critical: Fill outer edge wells with PBS, not cells, to prevent "edge effect" evaporation artifacts.
-
Treatment: After 24h adhesion, treat with serial dilutions (0.1
M to 100 M) of the derivative.-
Solvent Control: DMSO < 0.5% (v/v).
-
Positive Control: Camptothecin (1
M).
-
-
Incubation: 48h or 72h at 37°C, 5% CO2.
-
Readout: Add CCK-8 reagent, incubate 1-4h. Measure Absorbance at 450 nm.
-
Validation: The Z-factor of the assay must be > 0.5 for the data to be considered robust.
Protocol B: Topoisomerase I Relaxation Assay (The "Proof of Target")
This assay confirms the drug targets the enzyme, not just general toxicity.
-
Components: Supercoiled plasmid DNA (pBR322), Recombinant Human Topo I, and Test Compound.
-
Reaction:
-
Mix DNA (0.5
g) + Topo I (1 Unit) + Compound in reaction buffer. -
Incubate at 37°C for 30 min.
-
-
Termination: Add SDS/Proteinase K to stop reaction and digest the enzyme.
-
Analysis: Run on 1% agarose gel without Ethidium Bromide (EtBr) initially. Stain after running.
-
Interpretation:
-
Active Topo I: Converts supercoiled DNA to relaxed circular DNA (slower migration).
-
Inhibited Topo I (by Derivative): Maintains DNA in supercoiled state (faster migration).
-
Protocol C: Evaluation Workflow Visualization
Use this workflow to structure your experimental campaign.
Figure 2: Screening Cascade. A logical progression from synthesis to mechanistic confirmation is required for high-impact publication.
Structure-Activity Relationship (SAR) Insights
Based on recent literature, the following substitutions on the isoquinoline-3-carboxylic acid core drive potency:
-
C3-Amide Modifications: Converting the carboxylic acid to a benzyl-amide or heterocyclic amide (e.g., morpholine) significantly improves cellular uptake and potency compared to the free acid or simple esters [1].
-
C6/C7 Substitutions: Electron-donating groups (methoxy, -OCH3) at positions 6 and 7 mimic the structure of papaverine and often enhance DNA intercalation affinity [2].
-
Planarity: Maintaining planarity is crucial. Bulky groups at C1 can cause steric clash with DNA base pairs, reducing activity.
References
-
Design, Synthesis, and Investigation of Indenoisoquinoline Derivatives. Source: Journal of Medicinal Chemistry (2024).[2] Context: Describes the stabilization of G-quadruplexes and Topoisomerase I inhibition by isoquinoline-related scaffolds. URL:[Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: Molecules (PMC - NIH) (2023). Context: Comprehensive review of isoquinoline derivatives, including SAR analysis for anti-tumor activity and C6/C7 substitution effects. URL:[Link]
-
Targeting HIF-1α by Natural and Synthetic Compounds. Source: Molecules (MDPI) (2021). Context: Discusses the broader context of HIF-1
modulation by heterocyclic compounds, providing a counter-mechanism (HIF inhibition) to the Topo I pathway. URL:[Link] -
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (2021).[2][3][4] Context: Provides comparative data on the closely related quinoline-3-carboxylic acid pharmacophore and pKa optimization for selectivity. URL:[Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Morpholine Quantification
Introduction: The Analytical Imperative for Morpholine
Morpholine (tetrahydro-2H-1,4-oxazine) is a versatile organic compound utilized across various industries, notably as a building block in the synthesis of active pharmaceutical ingredients (APIs), such as the antibiotic Linezolid and the pharmacokinetic enhancer Cobicistat.[1][2][3] It also finds use as a corrosion inhibitor and an emulsifier in fruit waxing.[4][5] However, its presence in final drug products, even at trace levels, is a critical quality attribute that must be rigorously controlled. Morpholine can react with nitrites under acidic conditions to form the potentially genotoxic N-nitrosomorpholine (NMOR), raising safety concerns.[6][7][8] Therefore, regulatory bodies mandate that impurities in pharmaceutical substances are monitored and controlled to ensure patient safety.
The analytical quantification of morpholine presents a distinct challenge: it is a polar compound that lacks a significant chromophore, rendering direct analysis by common techniques like reversed-phase HPLC with UV detection difficult.[1][4][5] This guide provides a comparative analysis of validated analytical methodologies for morpholine quantification, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11][12] We will explore the causality behind experimental choices, present detailed protocols, and offer a clear framework for selecting the appropriate method for your specific application.
Comparative Overview of Core Analytical Techniques
The choice of an analytical method for morpholine is dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most robust and widely adopted strategies involve Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with specific configurations to overcome the inherent analytical challenges of morpholine.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality: The high polarity and low volatility of morpholine make it unsuitable for direct GC analysis. To address this, a chemical derivatization step is employed to convert morpholine into a more volatile and thermally stable compound. The most effective and common strategy is the reaction of morpholine, a secondary amine, with sodium nitrite under acidic conditions to form N-nitrosomorpholine (NMOR).[6][7][13] This derivative exhibits excellent chromatographic properties and produces a distinct mass spectrum, enabling highly sensitive and specific detection by mass spectrometry (MS).[4][6][14]
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC offers several pathways for morpholine analysis, each with unique strengths.
-
Derivatization with UV Detection: To overcome the lack of a native chromophore, morpholine can be reacted with a derivatizing agent that imparts a UV-active moiety to the molecule. A frequently used reagent is 1-Naphthyl isothiocyanate (NIT), which reacts with morpholine to form a stable thiourea derivative suitable for HPLC-UV analysis.[2][3][5] This approach is valuable for laboratories that may not have routine access to mass spectrometry.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal technique for retaining and separating highly polar compounds like morpholine without derivatization.[15][16][17][18] The separation mechanism involves the partitioning of the polar analyte between a mobile phase rich in a water-miscible organic solvent (like acetonitrile) and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica or amide-bonded silica).[17][18] When coupled with tandem mass spectrometry (MS/MS), HILIC provides exceptional selectivity and sensitivity for trace-level quantification.[19]
-
Ion Chromatography (IC): As a cationic compound, morpholine can be effectively separated from other ions using cation-exchange chromatography.[1][20] This technique, often paired with suppressed conductivity detection, is particularly useful for analyzing morpholine in aqueous matrices or in the presence of other amines and cations.[20][21][22]
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[23][24] It offers high separation efficiency, rapid analysis times, and minimal solvent consumption.[23] CE, particularly when coupled with MS, can be a powerful tool for impurity profiling and the analysis of morpholine in complex samples, including urine.[25][26][27]
Method Validation: A Comparative Framework per ICH Q2(R2)
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[10][12] The following table summarizes typical performance data for the leading morpholine quantification methods, based on the validation parameters defined in the ICH Q2(R2) guideline.[10][28][29][30]
| Validation Parameter | GC-MS (Nitrosamine Derivatization) | HPLC-UV (NIT Derivatization) | HILIC-MS/MS | Ion Chromatography (IC) |
| Specificity | High (Confirmed by mass fragmentation) | Moderate to High (Dependent on chromatography) | Very High (Confirmed by parent/daughter ion transition) | High (Based on retention time and conductivity) |
| Linearity Range | 10 - 500 µg/L[6][13] | 0.3 - 1.2 µg/mL[2][3] | 0.01 - 0.2 µg/g[19] | ~0.1 - 10+ ppm[20][22] |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.999[2][3] | > 0.99 | > 0.99 |
| LOD | 7.3 µg/L[6][13] | 0.10 µg/mL[2][3] | 0.001 - 0.004 µg/g[19] | ~0.1 ppm[20][22] |
| LOQ | 24.4 µg/L[6][13] | 0.30 µg/mL[2][3] | 0.01 µg/g[19] | Varies, typically in sub-ppm range |
| Accuracy (% Recovery) | 94.3% - 109.0%[6][13] | 97.9% - 100.4%[2][3] | 84% - 120%[19] | Typically >90% |
| Precision (%RSD) | Intra-day: 2.0-4.4% Inter-day: 3.3-7.0%[6][13] | 0.79%[2][3] | Varies by lab and level | Typically < 5% |
| Robustness | Sensitive to pH and derivatization conditions | Sensitive to derivatization reaction time/temp | Sensitive to mobile phase water content | Robust for aqueous samples |
In-Depth Experimental Protocols
A self-validating protocol not only lists steps but also embeds the scientific rationale, allowing for troubleshooting and adaptation.
Protocol 1: Morpholine Quantification by GC-MS with Nitrosamine Derivatization
This protocol is adapted from established methods for analyzing morpholine in pharmaceutical and food matrices.[4][6][13][14]
Workflow Diagram:
Caption: Workflow for GC-MS analysis of morpholine via derivatization.
Step-by-Step Methodology:
-
Sample Preparation:
-
For drug substances, accurately weigh and dissolve the sample in purified water to a known concentration.
-
Causality: A precise starting concentration is fundamental for accurate final quantification. Water is the preferred solvent due to its compatibility with the subsequent aqueous derivatization reaction.
-
-
Derivatization:
-
To a defined volume of the sample solution (e.g., 2.0 mL), add hydrochloric acid to adjust the pH to approximately 1.5.[14]
-
Causality: A strongly acidic environment is required to convert sodium nitrite (NaNO₂) into the active nitrosating agent, nitrous acid (HNO₂).[6][7] The optimal pH ensures efficient and reproducible derivatization.[14]
-
Add a fresh solution of sodium nitrite and vortex.
-
Incubate the mixture in a water bath (e.g., 40°C for 5 minutes).[14]
-
Causality: Gentle heating accelerates the reaction to completion, ensuring all morpholine is converted to N-nitrosomorpholine.
-
-
Liquid-Liquid Extraction (LLE):
-
After cooling the sample to room temperature, add an immiscible organic solvent such as dichloromethane.[13]
-
Vortex vigorously for 1 minute to extract the N-nitrosomorpholine derivative into the organic phase.
-
Causality: The NMOR derivative is significantly less polar than the original morpholine molecule and partitions preferentially into the organic solvent, effectively separating it from the aqueous sample matrix and polar interferences.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a clean vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the organic extract into the GC-MS system.
-
Typical GC Conditions: Use a capillary column suitable for semi-volatile compounds. A temperature program might start at 100°C and ramp up to 250°C to ensure good separation.[4]
-
Typical MS Conditions: Operate in Electron Impact (EI) ionization mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic NMOR ions (e.g., m/z 116.1 for the molecular ion and 86.1 for a major fragment) to maximize sensitivity and specificity.[4][13]
-
Causality: SIM mode filters out noise from other co-eluting compounds, focusing the detector only on the mass fragments specific to the target analyte, thereby lowering the limit of detection.
-
Protocol 2: Morpholine Quantification by HILIC-MS/MS
This protocol is based on the principles of HILIC for separating polar analytes.[19]
Workflow Diagram:
Caption: Decision framework for selecting a morpholine analysis method.
-
For Highest Sensitivity and Specificity (Genotoxic Impurity Levels): HILIC-MS/MS is the superior choice. It avoids the complexities of derivatization and offers the best performance for trace analysis in complex matrices. [19]GC-MS is also a very strong candidate with excellent sensitivity. [6][13]* For Routine Quality Control without MS: HPLC with UV detection after derivatization is a reliable and validated method that can be readily implemented in most QC laboratories. [2][3]* For Aqueous Samples with Cationic Interferences: Ion Chromatography is a specialized but powerful tool that excels in separating morpholine from other amines and inorganic cations, which might be present in process water or certain formulations. [1][20]
Conclusion
The robust quantification of morpholine is a non-negotiable aspect of quality control in the pharmaceutical industry. While the compound's physical properties pose analytical hurdles, a range of validated methods are available to ensure product safety and regulatory compliance. GC-MS and HILIC-MS/MS offer the highest levels of sensitivity and specificity, making them ideal for trace-level impurity analysis. HPLC-UV with derivatization remains a workhorse for routine QC, while Ion Chromatography provides a targeted solution for specific matrix challenges. The ultimate choice of method must be guided by a thorough understanding of the analytical objective and validated according to the rigorous standards of the ICH to guarantee data of the highest integrity.
References
-
Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. ResearchGate. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
-
Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Quality Assistance. [Link]
-
Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]
-
Office of Scientific and Technical Information. (1983). Ion chromatographic determination of morpholine and cyclohexylamine in aqueous solutions containing ammonia and hydrazine. OSTI.GOV. [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
An, K., Kim, I., Lee, C., Min, J.-K., Shin, H.-J., & Lee, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Thiffault, C., et al. (2024). Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements. Food and Chemical Toxicology, 184, 114352. [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. ES CHEM Co.,Ltd. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Gilbert, R., Rioux, R., & Saheb, S. E. (1984). Ion Chromatographic Determination of Morpholine and Cyclohexylamine in Aqueous Solutions Containing Ammonia and Hydrazine. Analytical Chemistry, 56(1), 106-109. [Link]
-
Washington Tree Fruit Research Commission. (n.d.). Validation of Analytical Method for Analysis of Morpholine on Apples. WTFRC. [Link]
-
International Council for Harmonisation. (2005). Validation of analytical procedures: text and methodology Q2(R1). ICH. [Link]
-
Sahu, R., & Kumar, S. (2024). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. Journal of Applied Pharmaceutical Sciences and Research. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Sharma, S., Sharma, C., & Kumar, A. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. TrAC Trends in Analytical Chemistry, 124, 115793. [Link]
-
MDPI. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. MDPI. [Link]
-
Guo, Y., & Gaiki, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(7), 2011-2015. [Link]
-
Taylor, R. W., Le, S. D., & Tso, D. T. (1998). Capillary electrophoresis-electrospray ionization ion trap mass spectrometry for analysis and confirmation testing of morphine and related compounds in urine. Journal of Chromatography A, 817(1-2), 113-122. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2016). Morpholine: Human health tier II assessment. AICIS. [Link]
-
McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International, 32(3), 22-31. [Link]
-
Assay Technology. (n.d.). Morpholine - Analytical Method. Assay Technology. [Link]
-
Wikipedia. (n.d.). Capillary electrophoresis. Wikipedia. [Link]
-
Antonides, L. H., et al. (2015). Capillary electrophoresis-mass spectrometry determination of morphine and its isobaric glucuronide metabolites. Journal of Chromatography B, 980, 68-75. [Link]
-
IARC Publications. (n.d.). MORPHOLINE. IARC. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
-
Royal Society of Chemistry. (n.d.). Development and validation of a non-aqueous capillary electrophoresis method for the determination of imatinib, codeine and morphine in human urine. RSC Publishing. [Link]
-
International Journal of Science and Research. (n.d.). A Review on Analysis of Genotoxic Impurities. IJSR. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijpsdronline.com [ijpsdronline.com]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ion chromatographic determination of morpholine and cyclohexylamine in aqueous solutions containing ammonia and hydrazine (Journal Article) | OSTI.GOV [osti.gov]
- 21. lcms.cz [lcms.cz]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 25. Capillary electrophoresis-electrospray ionization ion trap mass spectrometry for analysis and confirmation testing of morphine and related compounds in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Capillary electrophoresis-mass spectrometry determination of morphine and its isobaric glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development and validation of a non-aqueous capillary electrophoresis method for the determination of imatinib, codeine and morphine in human urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. altabrisagroup.com [altabrisagroup.com]
- 30. qbdgroup.com [qbdgroup.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Purity Results for Synthesized Compounds
In the rigorous landscape of pharmaceutical development and chemical research, the accurate determination of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable safety, efficacy, and toxicological data. Relying on a single analytical technique, no matter how powerful, can introduce a critical blind spot. An impurity that co-elutes with the main peak in High-Performance Liquid Chromatography (HPLC) might be readily separated in Gas Chromatography-Mass Spectrometry (GC-MS), and vice-versa. Therefore, the implementation of orthogonal analytical methods—techniques that measure the same attribute through different physicochemical principles—is an indispensable strategy for robust purity assessment.[1][2]
This guide provides an in-depth comparison and a procedural framework for the cross-validation of HPLC and GC-MS, two cornerstone techniques in purity analysis. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality of our experimental choices, ensuring that the methodologies described are not only accurate but also inherently self-validating.
The Orthogonal Imperative: Why Two Methods Are Better Than One
The fundamental premise of cross-validation is to build confidence in an analytical result by approaching it from different angles.[1] HPLC and GC-MS are ideal orthogonal partners because their separation mechanisms are fundamentally different:
-
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] This process is governed by properties like polarity, hydrophobicity, and ion-exchange characteristics, and it is performed at or near ambient temperature.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase.[6][7] The sample must be thermally stable and volatile enough to be vaporized in a heated injector port.[8][9]
This distinction is critical. A non-volatile impurity will be invisible to GC-MS, while a thermally labile impurity might degrade in the GC injector, never reaching the detector. Conversely, an impurity with a polarity very similar to the active pharmaceutical ingredient (API) might be difficult to resolve by HPLC but could be easily separated by GC based on a difference in boiling point. Using both techniques provides a more complete and trustworthy impurity profile.[2]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated primarily by the physicochemical properties of the analyte and its potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[6] |
| Analyte Suitability | Non-volatile, semi-volatile, and thermally labile compounds (e.g., proteins, peptides, most APIs).[4] | Volatile and semi-volatile compounds that are thermally stable.[10][11] |
| Typical Impurities | Related substances, degradation products, process impurities.[4] | Residual solvents, volatile starting materials, low molecular weight byproducts.[12][13] |
| Sample Preparation | Dissolution in a suitable solvent, filtration.[14] | Dissolution, potential derivatization to increase volatility, extraction.[6][8] |
| Operating Temperature | Ambient to moderately elevated (~20-90°C).[5] | High temperatures (Injector: 150-300°C; Oven: programmed ramps).[5] |
| Strengths | Broad applicability, non-destructive, robust for quantitative analysis.[4][15] | High separation efficiency, excellent for volatile analysis, definitive identification with MS.[4][16] |
| Limitations | Lower peak efficiency than GC, potential for co-elution of similar polarity compounds.[17] | Limited to thermally stable and volatile compounds, potential for sample degradation.[18] |
Experimental Protocols: A Self-Validating Approach
To illustrate the process, we will consider the purity analysis of a hypothetical synthesized compound, "Synth-API-123," a moderately polar, semi-volatile molecule with a molecular weight of 250 g/mol . Our goal is to quantify its purity and identify any impurities above the 0.05% reporting threshold, in line with regulatory expectations.
Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)
The choice of RP-HPLC is logical for a moderately polar API, as it allows for excellent separation based on hydrophobicity.[19] The inclusion of a Diode Array Detector (DAD) is a self-validating mechanism, enabling peak purity analysis by comparing UV-Vis spectra across a single peak.[14][20]
Methodology:
-
System Preparation:
-
System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and DAD.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape for basic compounds and provides a low UV cutoff.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Causality: Acetonitrile is a common organic modifier with low viscosity and UV cutoff.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. Causality: A C18 column is a robust, general-purpose reversed-phase column suitable for a wide range of polarities.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample and Standard Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of Synth-API-123 reference standard and dissolve in 25.0 mL of 50:50 Water:Acetonitrile diluent.
-
Working Standard (0.1 mg/mL): Dilute the Standard Stock 1:10 with diluent.
-
Sample Preparation (1.0 mg/mL): Accurately weigh ~25 mg of the newly synthesized batch of Synth-API-123 and dissolve in 25.0 mL of diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C. Causality: Maintaining a constant temperature ensures retention time reproducibility.
-
Injection Volume: 10 µL
-
DAD Wavelength: 254 nm (primary), with a spectral scan from 200-400 nm. Causality: 254 nm is chosen based on the API's chromophore; the full scan is for peak purity assessment and impurity identification.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 90 30.0 90 30.1 20 | 35.0 | 20 |
-
-
Data Analysis and System Suitability:
-
System Suitability Test (SST): Perform five replicate injections of the Working Standard. The %RSD for peak area and retention time must be ≤ 2.0%. This is a self-validating check to ensure the system is performing correctly before sample analysis.[21]
-
Purity Calculation: Analyze the sample preparation. Calculate purity using the area percent normalization method: Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100[19]
-
Peak Purity Assessment: For the main API peak, evaluate the spectral purity using the chromatography software. A purity angle below the purity threshold suggests no significant co-eluting impurities are detected by DAD.[20]
-
Protocol 2: Purity Determination by GC-MS
This method will detect any volatile or semi-volatile impurities not amenable to the HPLC conditions. The use of a mass spectrometer provides definitive identification of detected peaks based on their mass-to-charge ratio and fragmentation patterns.[6][12]
Methodology:
-
System Preparation:
-
System: Agilent 8890 GC with a 7000D MS or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Causality: A 5% phenyl-methylpolysiloxane column is a robust, low-bleed, general-purpose column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Sample and Standard Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of Synth-API-123 reference standard and dissolve in 10.0 mL of Dichloromethane (DCM).
-
Sample Preparation (1.0 mg/mL): Accurately weigh ~10 mg of the newly synthesized batch and dissolve in 10.0 mL of DCM. Causality: DCM is a volatile organic solvent compatible with GC analysis.[8]
-
-
Instrumental Conditions:
-
Injector Temperature: 280°C. Causality: This temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.
-
Injection Mode: Split (50:1). Causality: A split injection prevents column overloading when analyzing a relatively concentrated sample.
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temp: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C Causality: The temperature program is designed to first elute highly volatile impurities (like residual solvents) and then gradually increase to elute the semi-volatile API and less volatile impurities.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-500 m/z
-
-
-
Data Analysis and System Suitability:
-
System Suitability Test (SST): Inject a known standard mixture (e.g., a Grob test mix) to verify system performance, including peak shape and resolution.
-
Purity Calculation: Analyze the sample preparation. Calculate purity using the area percent normalization from the Total Ion Chromatogram (TIC).
-
Impurity Identification: For any impurity peaks detected, perform a library search (e.g., NIST/Wiley) on the acquired mass spectrum to tentatively identify the structure.[6]
-
The Cross-Validation Workflow: Synthesizing the Data
The core of the exercise is to critically compare the results from both orthogonal methods. This process is not a simple averaging of numbers but a scientific investigation. The objective is to demonstrate that the analytical procedures are fit for their intended purpose.[22]
// Nodes A [label="Perform HPLC-DAD Analysis\n(Purity %, Impurity Profile)"]; B [label="Perform GC-MS Analysis\n(Purity %, Impurity Profile)"]; C [label="Compare Purity Values\n(HPLC vs. GC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Compare Impurity Profiles\n(Number, %, and Identity of Impurities)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Purity Values Agree\n(<2% Difference)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Purity Values Disagree\n(>2% Difference)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Impurity Profiles Correlate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Impurity Profiles Discrepant", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Investigate Discrepancy:\n- Non-volatile impurity in HPLC?\n- Volatile/Thermal-degradant in GC?\n- Co-elution in one method?", fillcolor="#F1F3F4"]; J [label="Final Purity Assignment:\nReport lowest of the two values or a\nsummation of impurities from both methods.\nProvide scientific justification.", shape=document, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> C; B -> C; C -> E [label="Yes"]; C -> F [label="No"]; E -> D; F -> I; D -> G [label="Yes"]; D -> H [label="No"]; G -> J; H -> I; I -> J; }
Caption: Logical workflow for cross-validating HPLC and GC-MS purity data.
Interpreting the Results: A Hypothetical Case Study
Let's assume the analysis of Synth-API-123 yielded the following results:
| Parameter | HPLC-DAD Result | GC-MS Result |
| Purity (Area %) | 99.5% | 99.8% |
| Impurity A (RT 12.5 min) | 0.20% | Not Detected |
| Impurity B (RT 5.2 min) | Not Detected | 0.15% |
| Impurity C (RT 18.1 min) | 0.25% | 0.05% (different RT) |
Analysis and Action:
-
Purity Value Comparison: The purity values (99.5% vs. 99.8%) are in reasonable agreement. The discrepancy is likely due to the different sets of impurities detected by each method.
-
Impurity Profile Comparison: This is where the value of the orthogonal approach becomes evident.
-
Impurity A (0.20% in HPLC, ND in GC): This strongly suggests Impurity A is non-volatile or thermally labile. It is a real impurity missed by GC-MS.
-
Impurity B (0.15% in GC, ND in HPLC): This suggests Impurity B is a volatile compound, possibly a residual solvent or a low-boiling-point starting material, that elutes with the solvent front in the HPLC method. It is a real impurity missed by HPLC.
-
Impurity C (0.25% in HPLC, 0.05% in GC): The significant difference in percentage suggests potential co-elution in the HPLC method. The GC-MS result is likely more accurate for this specific impurity. The mass spectrum from the GC-MS analysis can be used to propose a structure for Impurity C, aiding in its identification.
-
-
Final Purity Assignment: A simple average is scientifically indefensible. The most accurate purity value is derived from a mass balance approach, summing all known impurities from both techniques.
-
Total Impurities = Impurity A (from HPLC) + Impurity B (from GC) + Impurity C (from HPLC, assuming worst-case) = 0.20% + 0.15% + 0.25% = 0.60%.
-
Reported Purity ≈ 100% - 0.60% = 99.4%
-
This final value is lower than either individual technique reported but is a far more accurate and trustworthy representation of the compound's true purity. This process aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that an analytical procedure's objective is to demonstrate its fitness for the intended purpose.[22][23][24]
Conclusion: A Foundation of Trust
Cross-validation between HPLC and GC-MS is not a redundant exercise but a fundamental component of rigorous scientific investigation in drug development and chemical synthesis. It transforms purity analysis from a simple measurement into a self-validating system that enhances confidence and minimizes the risk of overlooking critical impurities.[1][2] By understanding the orthogonal nature of these techniques and implementing a logical workflow to reconcile their results, researchers and scientists can ensure the data they generate is accurate, reliable, and built on a foundation of unassailable scientific integrity.
References
- Vertex AI Search. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- ICH. (2022, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- LCGC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- BenchChem. (2025). Orthogonal Methods for Purity Confirmation of 3-Hydroxy-1-Phenyl-1-Butanone: A Comparative Guide.
- BenchChem. (2026, February 3). HPLC Purity Testing Explained: What Researchers Need to Know.
- BenchChem. (2026, February 2). HPLC Purity Testing Explained: What Researchers Need to Know.
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Innovatech Labs. (2015, September 30). GC/MS Analysis Testing Methods.
- ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
- American Chemical Society. (n.d.). Orthogonal Projection Approach Applied to Peak Purity Assessment.
- Cygnus Technologies. (n.d.). Orthogonal Methods.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
- Chromatography Forum. (2012, November 9). How to design a purity test using HPLC.
- Bartleby.com. (n.d.). Advantages And Disadvantages Of HPLC.
- LinkedIn. (n.d.). Decoding Analytical Excellence: Navigating the Pros and Cons of HPLC Technology.
-
BioPharm International. (n.d.). FDA Issues Guidance on Analytics and Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
- Study.com. (n.d.). What are the advantages and disadvantages of HPLC (liquid chromatography) in forensics?.
- MetwareBio. (n.d.). Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry.
- MtoZ Biolabs. (n.d.). What Are the Advantages of Gas Chromatography-Mass Spectrometry.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- Pubmedia Journals Series. (2025, April 8). Exploring the Principles of GC-MS: Techniques and Applications.
- AstaTech. (2021, October 27). Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL).
-
YouTube. (2025, July 21). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. Retrieved from [Link]
- ResearchGate. (2025, September 9). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review.
- ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS.
- ResearchGate. (2025, August 8). Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds.
- Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography.
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
- LinkedIn. (2023, June 10). Capabilities, Strengths, and Limitations of GC Systems in Environmental Analysis.
- Quora. (2017, March 20). What are the advantages of gas chromatography–mass spectrometry (GC-MS)?.
-
Biomedical and Pharmacology Journal. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Retrieved from [Link]
- ResearchGate. (2024, September 2). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
- Emery Pharma. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
- Preprints.org. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. digital-science.pubmedia.id [digital-science.pubmedia.id]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. quora.com [quora.com]
- 10. smithers.com [smithers.com]
- 11. emerypharma.com [emerypharma.com]
- 12. GC/MS Analysis Testing Methods [innovatechlabs.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. torontech.com [torontech.com]
- 15. homework.study.com [homework.study.com]
- 16. What Are the Advantages of Gas Chromatography-Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. mastelf.com [mastelf.com]
- 19. wheretofindpeptides.com [wheretofindpeptides.com]
- 20. sepscience.com [sepscience.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. database.ich.org [database.ich.org]
- 23. qbdgroup.com [qbdgroup.com]
- 24. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Morpholine-3-Carboxylic Acid Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of morpholine-3-carboxylic acid hydrochloride.
Disclaimer: No specific Safety Data Sheet (SDS) for morpholine-3-carboxylic acid hydrochloride (CAS No. 66937-99-3) was available at the time of this writing.[1] The following procedures are synthesized from the known hazards of the morpholine parent compound, general principles for handling carboxylic acids and hydrochloride salts, and established best practices for laboratory waste management.[2][3] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Assessment: A Triad of Chemical Risks
Morpholine-3-carboxylic acid hydrochloride presents a composite hazard profile derived from its three key structural features: the morpholine ring, the carboxylic acid group, and the hydrochloride salt.
-
Morpholine Moiety: The foundational morpholine heterocycle is classified as a flammable, corrosive, and toxic substance.[4][5] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[4][5]
-
Carboxylic Acid Functionality: The carboxylic acid group imparts acidic properties to the molecule. Organic acids are typically corrosive and can cause irritation or burns upon contact.[6]
-
Hydrochloride Salt: The presence of the hydrochloride salt indicates that this compound is an acidic salt of an amine.[7] This form can enhance water solubility but also contributes to its corrosive nature, particularly towards metals.[3] Upon heating or in the presence of strong bases, there is a potential for the release of hydrogen chloride gas, which is a respiratory irritant.
Incompatible Materials: To prevent hazardous reactions, this compound should be stored and disposed of separately from:
Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]
| Hazard Classification | Potential Consequences | Primary Contributing Functional Group |
| Corrosive | Causes severe skin burns and eye damage; corrosive to metals. | Carboxylic Acid, Hydrochloride Salt, Morpholine |
| Toxic | Harmful if swallowed, inhaled, or in contact with skin. | Morpholine |
| Flammable | The parent compound, morpholine, is a flammable liquid. | Morpholine |
| Irritant | May cause respiratory irritation. | Carboxylic Acid, Hydrochloride Salt |
Immediate Safety and Personal Protective Equipment (PPE)
Given the corrosive and toxic nature of morpholine-3-carboxylic acid hydrochloride, stringent adherence to PPE protocols is mandatory.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Use chemical-resistant gloves (nitrile gloves are a common choice, but consult your institution's glove compatibility chart).
-
Respiratory Protection: All handling of this compound, especially in its solid, powder form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel it is unsafe to handle.
-
Control Ignition Sources: If the material is in a solution with a flammable solvent, eliminate all sources of ignition.[9]
-
Contain the Spill: For solid spills, gently cover with a dry, inert absorbent material such as sand, earth, or vermiculite. Avoid raising dust. For liquid spills, dike the area to prevent spreading.[5]
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your EHS for guidance), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Step-by-Step Disposal Protocol
Under no circumstances should morpholine-3-carboxylic acid hydrochloride be disposed of down the drain or in regular trash.[10] It must be treated as hazardous chemical waste.
-
Waste Identification and Classification: This compound should be classified as an acidic, organic hazardous waste. Due to the hydrochloride salt, it may also be categorized under halogenated waste streams in some jurisdictions. Consult your EHS for the precise waste stream classification.
-
Waste Collection and Containerization:
-
Collect all waste containing morpholine-3-carboxylic acid hydrochloride (including contaminated PPE and spill cleanup materials) in a designated, compatible hazardous waste container.[11]
-
Preferably use a high-density polyethylene (HDPE) or other plastic container to avoid corrosion. Do not use metal containers.[3]
-
Ensure the container is in good condition, with a secure, tightly fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Morpholine-3-carboxylic acid hydrochloride".
-
Include the approximate concentration and quantity of the waste.
-
Affix any other labels required by your institution or local regulations (e.g., "Corrosive," "Toxic").
-
-
Storage:
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (per institutional and regulatory limits, often not exceeding one year), contact your institution's EHS department to arrange for pickup.[11]
-
Disposal must be conducted by a licensed professional waste disposal service.[2] The preferred method of disposal for morpholine and its derivatives is incineration in a facility equipped with appropriate emission controls.[2]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of morpholine-3-carboxylic acid hydrochloride.
Caption: Disposal workflow for morpholine-3-carboxylic acid hydrochloride.
References
- CAMEO Chemicals. (n.d.). MORPHOLINE. National Oceanic and Atmospheric Administration.
- International Programme on Chemical Safety. (1995). Morpholine (HSG 92). INCHEM.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Ataman Kimya. (n.d.). MORPHOLINE.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
- CAMEO Chemicals. (n.d.). MORPHOLINE. National Oceanic and Atmospheric Administration.
- Chemos GmbH & Co.KG. (2019, April 5). Safety Data Sheet: Morpholine.
- Redox. (2022, October 1). Safety Data Sheet Morpholine.
- Wikipedia. (n.d.). Morpholine.
- Apollo Scientific. (n.d.). Safety Data Sheet: (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.
- Chem-Impex. (n.d.). Morpholine-3-carboxylic acid.
- MySkinRecipes. (n.d.). Morpholine-3-carboxylic acid hydrochloride.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
- University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Standard Operating Procedure. (n.d.). Hydrochloric acid.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- University of Texas at El Paso. (n.d.). Waste handling in the organic chemistry lab.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Hydrochloric acid.
- CymitQuimica. (n.d.). (R)-Morpholine-3-carboxylic acid hydrochloride.
Sources
- 1. Morpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]
- 2. Morpholine (HSG 92, 1995) [inchem.org]
- 3. ehs.com [ehs.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. redox.com [redox.com]
- 6. cn.canbipharm.com [cn.canbipharm.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
